Product packaging for DSP-1053(Cat. No.:)

DSP-1053

Cat. No.: B8105912
M. Wt: 502.4 g/mol
InChI Key: ZSVLGHSNQJYODD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DSP-1053 is a useful research compound. Its molecular formula is C26H32BrNO4 and its molecular weight is 502.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32BrNO4 B8105912 DSP-1053

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32BrNO4/c1-30-14-15-32-26-18-21(2-4-23(26)27)16-20-7-11-28(12-8-20)10-6-19-3-5-25-22(17-19)24(29)9-13-31-25/h2-5,17-18,20H,6-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVLGHSNQJYODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)CC2CCN(CC2)CCC3=CC4=C(C=C3)OCCC4=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DSP-1053

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-1053 is a novel investigational compound that has demonstrated potential as a rapidly acting antidepressant with a favorable side-effect profile. Its unique pharmacological profile, characterized by a dual mechanism of action, distinguishes it from conventional antidepressant agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key preclinical data, experimental methodologies, and visual representations of its engagement with critical signaling pathways.

Core Mechanism of Action

This compound is a potent serotonin transporter (SERT) inhibitor and a partial agonist of the 5-HT1A receptor .[1][2][3][4][5] This dual activity is believed to contribute to its rapid onset of antidepressant effects and potentially reduced side effects, such as nausea and emesis, compared to traditional selective serotonin reuptake inhibitors (SSRIs).[2][4][6]

Serotonin Transporter (SERT) Inhibition

As a SERT inhibitor, this compound blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[2][4][7] The inhibition of SERT is a well-established mechanism for the treatment of depression.

5-HT1A Receptor Partial Agonism

In addition to SERT inhibition, this compound acts as a partial agonist at 5-HT1A receptors.[1][2][3][4][5] Presynaptic 5-HT1A autoreceptors act as a negative feedback mechanism, reducing the firing rate of serotonergic neurons and serotonin release. By acting as a partial agonist at these autoreceptors, this compound can modulate this feedback loop. Postsynaptically, 5-HT1A receptor activation is associated with anxiolytic and antidepressant effects.[4] The partial agonism at 5-HT1A receptors is thought to contribute to the rapid therapeutic effects and improved tolerability of this compound.[6]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity and functional activity of this compound at human and rat serotonin transporters and 5-HT1A receptors.

Table 1: In Vitro Binding Affinity of this compound

TargetSpeciesKi (nmol/L)
Serotonin Transporter (SERT)Human1.02 ± 0.06[2]
Rat0.489 ± 0.039[2]
5-HT1A ReceptorHuman5.05 ± 1.07[2]
Rat5.09 ± 1.03[2]

Table 2: In Vitro Functional Activity of this compound

TargetAssayParameterValue
Serotonin Transporter (SERT)[3H]5-HT uptake in CHO cells expressing human SERTIC50 (nmol/L)2.47 ± 0.41[2]
5-HT1A ReceptorGTPγS assay in CHO cell membrane expressing human 5-HT1A receptorIntrinsic Activity (%)70.0 ± 6.3[2]
EC50 (nmol/L)98.0 ± 34.9[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and the workflows of key preclinical experiments.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT HT1A_auto 5-HT1A Autoreceptor Serotonin_vesicle Serotonin Vesicles Serotonin_release Serotonin_vesicle->Serotonin_release Neuronal Firing Serotonin_synapse Serotonin (5-HT) Serotonin_release->Serotonin_synapse Serotonin_synapse->SERT Reuptake Serotonin_synapse->HT1A_auto Feedback Inhibition HT1A_post Postsynaptic 5-HT1A Receptor Serotonin_synapse->HT1A_post AC Adenylyl Cyclase HT1A_post->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_expression Gene Expression (Neuronal Survival & Plasticity) CREB->Gene_expression DSP1053 This compound DSP1053->SERT Inhibition DSP1053->HT1A_auto Partial Agonism DSP1053->HT1A_post Partial Agonism

Caption: Proposed mechanism of action of this compound at the serotonergic synapse.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_metabolism Metabolism binding_assay Radioligand Binding Assay ([3H]citalopram for SERT, [3H]8-OH-DPAT for 5-HT1A) - Determine Ki functional_assay Functional Assay (5-HT uptake for SERT, GTPγS for 5-HT1A) - Determine IC50/EC50 and Intrinsic Activity microdialysis Microdialysis in Rats - Measure extracellular 5-HT levels fst Forced Swim Test in Rats - Assess antidepressant-like activity obx Olfactory Bulbectomy in Rats - Model of depression cyp2d6 CYP2D6 Metabolism Assay - Assess metabolic stability start This compound Characterization start->binding_assay start->functional_assay start->microdialysis start->fst start->obx start->cyp2d6

Caption: Experimental workflow for the preclinical characterization of this compound.

Detailed Experimental Protocols

In Vitro Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter (SERT) and the 5-HT1A receptor.

  • SERT Binding Assay:

    • Radioligand: [3H]citalopram.[2]

    • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human SERT or rat brain tissue homogenates.

    • Protocol: Membranes are incubated with varying concentrations of this compound and a fixed concentration of [3H]citalopram. Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., paroxetine). Bound radioactivity is separated from free radioactivity by rapid filtration and quantified by liquid scintillation counting. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

  • 5-HT1A Receptor Binding Assay:

    • Radioligand: [3H]8-OH-DPAT.[2]

    • Receptor Source: Membranes from CHO cells stably expressing the human 5-HT1A receptor or rat brain tissue homogenates (e.g., hippocampus).

    • Protocol: Similar to the SERT binding assay, membranes are incubated with this compound and [3H]8-OH-DPAT. Non-specific binding is determined using a high concentration of a competing ligand (e.g., WAY-100635). Ki values are calculated from the resulting IC50 values.

In Vitro Functional Assays
  • Objective: To assess the functional activity of this compound at SERT and the 5-HT1A receptor.

  • SERT Functional Assay (5-HT Uptake):

    • Cell Line: CHO cells expressing human SERT.[2]

    • Protocol: Cells are incubated with varying concentrations of this compound followed by the addition of [3H]5-HT. The uptake of [3H]5-HT is allowed to proceed for a defined period. The reaction is terminated by washing the cells with ice-cold buffer. The amount of [3H]5-HT taken up by the cells is determined by liquid scintillation counting. The IC50 value, the concentration of this compound that inhibits 50% of [3H]5-HT uptake, is then calculated.

  • 5-HT1A Receptor Functional Assay (GTPγS Binding):

    • Receptor Source: Membranes from CHO cells expressing the human 5-HT1A receptor.[2]

    • Protocol: Membranes are incubated with varying concentrations of this compound in the presence of GDP and [35S]GTPγS. Agonist binding to the G-protein coupled 5-HT1A receptor stimulates the binding of [35S]GTPγS. The amount of bound [35S]GTPγS is quantified by liquid scintillation counting. The EC50 (concentration for 50% of maximal effect) and intrinsic activity (maximal effect relative to a full agonist) are determined.

In Vivo Preclinical Models
  • Objective: To evaluate the in vivo efficacy of this compound in animal models of depression.

  • Microdialysis in Rats:

    • Animal Model: Male Sprague-Dawley rats.

    • Protocol: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., frontal cortex). Following a recovery period, the probe is perfused with artificial cerebrospinal fluid. Dialysate samples are collected at regular intervals before and after the administration of this compound (e.g., 3 and 10 mg/kg). The concentration of serotonin in the dialysate is measured using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). This allows for the determination of changes in extracellular serotonin levels.[2]

  • Forced Swim Test in Rats:

    • Animal Model: Male rats (e.g., Sprague-Dawley).

    • Protocol: Rats are individually placed in a cylinder of water from which they cannot escape. The test typically consists of a pre-test session followed by a test session 24 hours later. During the test session, the duration of immobility (a measure of behavioral despair) is recorded. This compound or a vehicle is administered prior to the test session. A reduction in immobility time is indicative of an antidepressant-like effect. For example, a 2-week administration of this compound (1 mg/kg) has been shown to significantly reduce immobility time.[2][4]

  • Olfactory Bulbectomy (OBX) Model in Rats:

    • Animal Model: Male rats.

    • Protocol: The olfactory bulbs are surgically removed, which induces a range of behavioral and neurochemical changes that are reversed by chronic, but not acute, antidepressant treatment. Following a recovery period after surgery, animals are treated with this compound or a vehicle. Behavioral parameters, such as hyperactivity in an open field and emotionality scores, are assessed. One and two-week administration of this compound has been shown to reduce emotional scores and activity in the open field.[2][4]

Metabolic Profile

This compound was specifically designed to have a low contribution from the cytochrome P450 enzyme CYP2D6 in its metabolism.[7] This is a significant advantage as CYP2D6 is a highly polymorphic enzyme, and variations in its activity can lead to inter-individual differences in drug efficacy and side effects. The reduced reliance on CYP2D6 for metabolism suggests that this compound may have a more predictable pharmacokinetic profile across a diverse patient population.[7]

Conclusion

This compound exhibits a novel dual mechanism of action, combining potent serotonin transporter inhibition with partial agonism at 5-HT1A receptors. This unique pharmacological profile is supported by robust preclinical data demonstrating high-affinity binding and functional activity at its targets. In vivo studies have confirmed its ability to increase extracellular serotonin levels and produce antidepressant-like effects in established animal models. Furthermore, its low CYP2D6 metabolic contribution suggests a favorable pharmacokinetic profile. These findings collectively position this compound as a promising candidate for the treatment of major depressive disorder with the potential for a rapid onset of action and improved tolerability.

References

A Comprehensive Technical Review of DSP-1053: A Novel 5-HT1A Partial Agonist and Serotonin Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological properties of DSP-1053, a novel compound with a dual mechanism of action as a serotonin transporter (SERT) inhibitor and a 5-HT1A receptor partial agonist.[1][2][3][4][5] This document collates key quantitative data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Pharmacological Profile of this compound

This compound is a benzylpiperidine derivative identified as a promising candidate for the treatment of depression.[4] Its dual action is suggested to contribute to a faster onset of antidepressant effects and a favorable side effect profile compared to traditional selective serotonin reuptake inhibitors (SSRIs).[6][7]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Binding Affinity and Functional Activity of this compound

TargetSpeciesAssay TypeParameterValue (mean ± SEM)Reference
Serotonin Transporter (SERT)HumanRadioligand Binding ([³H]citalopram)Kᵢ1.02 ± 0.06 nM[6][7]
RatRadioligand Binding ([³H]citalopram)Kᵢ0.489 ± 0.039 nM[7]
Human5-HT Uptake Inhibition ([³H]5-HT)IC₅₀2.74 ± 0.41 nM[6][7]
5-HT1A ReceptorHumanRadioligand Binding ([³H]8-OH-DPAT)Kᵢ5.05 ± 1.07 nM[6][7]
RatRadioligand Binding ([³H]8-OH-DPAT)Kᵢ5.09 ± 1.03 nM[7]
HumanGTPγS BindingIntrinsic Activity70.0 ± 6.3%[6][7]
HumanGTPγS BindingEC₅₀98.0 ± 34.9 nM[7]
Histamine H₁ ReceptorHumanRadioligand BindingKᵢ7.46 ± 1.37 nM[7][8]

Table 2: In Vivo Effects of this compound in Rats

Study TypeBrain RegionDosage (mg/kg)EffectReference
MicrodialysisFrontal Cortex3Dose-dependent increase in extracellular 5-HT[6][7]
Frontal Cortex10Dose-dependent increase in extracellular 5-HT[6][7]
Forced Swim Test-1 (2-week admin.)Significant reduction in immobility time[6][7]
Olfactory Bulbectomy Model-1 (1- and 2-week admin.)Reduction in emotional scores and open-field activity[6][7]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams are provided.

DSP-1053_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT 5-HT_vesicle 5-HT 5-HT_synapse_pre 5-HT_vesicle->5-HT_synapse_pre Release 5-HT_synapse_pre->SERT Reuptake 5-HT_synapse_post 5-HT_synapse_pre->5-HT_synapse_post Synaptic 5-HT 5HT1A_R 5-HT1A Receptor G_protein Gαi/o 5HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Reduces Activation Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Leads to DSP-1053_extracellular This compound DSP-1053_extracellular->SERT Inhibition DSP-1053_extracellular->5HT1A_R Partial Agonism 5-HT_synapse_post->5HT1A_R Binds

Figure 1: Dual mechanism of action of this compound.

Experimental_Workflow_for_DSP-1053_Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assays Radioligand Binding Assays (SERT & 5-HT1A) Functional_Assays [³⁵S]GTPγS Binding Assay (5-HT1A) 5-HT Uptake Assay (SERT) Binding_Assays->Functional_Assays Data_Analysis_invitro Determine Kᵢ, IC₅₀, EC₅₀, & Intrinsic Activity Functional_Assays->Data_Analysis_invitro Microdialysis In Vivo Microdialysis (Frontal Cortex) Data_Analysis_invitro->Microdialysis Guides in vivo dose selection Animal_Models Rat Models (Forced Swim, Olfactory Bulbectomy) Behavioral_Testing Assess Antidepressant-like Effects Animal_Models->Behavioral_Testing Neurochemical_Analysis Measure Extracellular 5-HT Microdialysis->Neurochemical_Analysis Behavioral_Testing->Neurochemical_Analysis Correlate behavior with neurochemistry

Figure 2: Experimental workflow for this compound characterization.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Assays

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the human serotonin transporter (SERT) and 5-HT1A receptors.

  • Materials:

    • Membrane preparations expressing human SERT or 5-HT1A receptors.

    • Radioligands: [³H]citalopram for SERT and [³H]8-OH-DPAT for 5-HT1A receptors.

    • This compound and reference compounds.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Protocol:

    • Membrane preparations are incubated with the respective radioligand and varying concentrations of this compound in the assay buffer.

    • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand (e.g., paroxetine for SERT).

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The IC₅₀ values (concentration of this compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.

    • The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay

  • Objective: To determine the functional activity (intrinsic activity and EC₅₀) of this compound at the human 5-HT1A receptor.

  • Materials:

    • Membranes from cells expressing human 5-HT1A receptors.

    • [³⁵S]GTPγS.

    • GDP.

    • This compound and a full agonist (e.g., 8-OH-DPAT).

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Protocol:

    • Cell membranes are pre-incubated with GDP to ensure G proteins are in their inactive state.

    • The membranes are then incubated with varying concentrations of this compound (or a reference agonist) in the presence of [³⁵S]GTPγS.

    • Basal binding is measured in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

    • The incubation is conducted at a controlled temperature (e.g., 30°C) for a specific time.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer.

    • The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

    • The EC₅₀ (concentration of this compound that produces 50% of the maximal response) and the intrinsic activity (maximal effect of this compound relative to a full agonist) are determined from the concentration-response curves.

In Vivo Studies

1. In Vivo Microdialysis in the Rat Frontal Cortex

  • Objective: To measure the effect of this compound on extracellular serotonin levels in the rat brain.

  • Materials:

    • Adult male rats.

    • Stereotaxic apparatus.

    • Microdialysis probes.

    • Perfusion pump.

    • Artificial cerebrospinal fluid (aCSF).

    • HPLC system with electrochemical detection.

    • This compound.

  • Protocol:

    • Rats are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the frontal cortex.

    • After a recovery period, a microdialysis probe is inserted through the guide cannula.

    • The probe is continuously perfused with aCSF at a low flow rate.

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular serotonin levels.

    • This compound is administered (e.g., subcutaneously or orally).

    • Dialysate collection continues to monitor changes in serotonin levels post-administration.

    • The concentration of serotonin in the dialysate samples is quantified using HPLC with electrochemical detection.

    • The results are expressed as a percentage change from the baseline levels.

2. Rat Forced Swim Test

  • Objective: To assess the antidepressant-like activity of this compound.

  • Materials:

    • Adult male rats.

    • A cylindrical container filled with water (e.g., 25°C).

    • This compound or vehicle control.

    • Video recording and analysis software.

  • Protocol:

    • Rats are administered this compound or vehicle for a specified period (e.g., daily for 2 weeks).

    • On the test day, each rat is placed individually into the cylinder of water for a set duration (e.g., 5-6 minutes).

    • The behavior of the rat is recorded.

    • The duration of immobility (floating with only minor movements to keep the head above water) is scored by a trained observer or using automated software.

    • A reduction in immobility time is indicative of an antidepressant-like effect.

3. Olfactory Bulbectomy Model in Rats

  • Objective: To evaluate the antidepressant and anxiolytic-like effects of this compound in a surgical model of depression.

  • Materials:

    • Adult male rats.

    • Surgical instruments for olfactory bulbectomy.

    • Anesthesia.

    • Open-field apparatus.

    • This compound or vehicle control.

  • Protocol:

    • Rats undergo bilateral olfactory bulbectomy or a sham surgery.

    • A recovery period of several weeks is allowed for the development of behavioral changes characteristic of the model (e.g., hyperactivity in a novel environment, anxiety-like behaviors).

    • Following recovery, rats are treated with this compound or vehicle for a specified duration (e.g., 1-2 weeks).

    • Behavioral assessments, such as the open-field test to measure locomotor activity and anxiety-related behaviors, are conducted.

    • Emotionality scoring based on the animal's reactivity to handling may also be performed.

    • A reduction in hyperactivity and emotionality scores suggests antidepressant and anxiolytic-like efficacy.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent dual-acting compound with high affinity for both the serotonin transporter and the 5-HT1A receptor. Its partial agonism at the 5-HT1A receptor, combined with SERT inhibition, is supported by both in vitro functional assays and in vivo neurochemical and behavioral studies. The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of this compound and similar molecules in the field of antidepressant drug discovery.

References

DSP-1053: A Technical Whitepaper on its Chemical Structure, Properties, and Dual-Action Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSP-1053 is a novel investigational molecule identified as a potent serotonin reuptake inhibitor (SSRI) with the unique characteristic of also acting as a partial agonist at the 5-HT1A receptor. This dual mechanism of action suggests potential for a rapid-acting antidepressant effect with a favorable side-effect profile compared to traditional SSRIs. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and the pharmacological profile of this compound, supported by detailed experimental protocols and data presented for scientific evaluation.

Chemical Structure and Physicochemical Properties

This compound, chemically known as 6-(2-{4-[4-Bromo-3-(2-methoxyethoxy)benzyl]piperidin-1-yl}ethyl)-2,3-dihydro-4H-chromen-4-one benzenesulfonate, is a benzylpiperidine derivative.[1][2][3] Its chemical structure is depicted in Figure 1.

Figure 1: Chemical Structure of this compound

Chemical structure of this compound Caption: The chemical structure of this compound benzenesulfonate.

A summary of its known physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₃₂H₃₆BrNO₇S[1]
Molecular Weight 686.6 g/mol [1]
CAS Number 1176326-81-1[2]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO (≥ 2.5 mg/mL), 40% PEG300, 5% Tween-80 in saline (≥ 2.5 mg/mL), and 20% SBE-β-CD in saline (≥ 2.5 mg/mL).[2][2]

Pharmacological Profile

This compound exhibits a dual-action mechanism, targeting both the serotonin transporter (SERT) and the 5-HT1A receptor.

In Vitro Pharmacology

The in vitro binding affinity and functional activity of this compound have been characterized in various assays.

Table 2: In Vitro Pharmacological Data for this compound

TargetAssay TypeSpeciesParameterValue (mean ± SEM)Reference
Serotonin Transporter (SERT) [³H]citalopram bindingHumanKᵢ1.02 ± 0.06 nmol/L[1][4]
[³H]citalopram bindingRatKᵢ0.489 ± 0.039 nmol/L[1]
[³H]5-HT uptakeHuman (CHO cells)IC₅₀2.47 ± 0.41 nmol/L[1]
5-HT1A Receptor [³H]8-OH-DPAT bindingHumanKᵢ5.05 ± 1.07 nmol/L[1][4]
[³H]8-OH-DPAT bindingRatKᵢ5.09 ± 1.03 nmol/L[1]
GTPγS bindingHuman (CHO cells)Intrinsic Activity70.0 ± 6.3%[1][4]
EC₅₀98.0 ± 34.9 nmol/L[1]
Histamine H₁ Receptor Radioligand bindingNot specifiedKᵢ7.46 ± 1.37 nmol/L[1]
In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the antidepressant-like and anxiolytic-like effects of this compound.

Table 3: In Vivo Pharmacological Data for this compound

ModelSpeciesAdministrationDoseEffectReference
Microdialysis RatSingle, p.o.3 and 10 mg/kgDose-dependent increase in extracellular 5-HT levels in the frontal cortex.[1][4]
Forced Swimming Test Rat2-week, p.o.1 mg/kgSignificant reduction in immobility time.[1][4]
Olfactory Bulbectomy Rat1- and 2-week, p.o.Not specifiedReduction in emotional scores and open-field activity.[1][4]
Emesis Model Rat and Suncus murinusSingle, p.o.10, 30, 60, or 100 mg/kgInduced emesis.[1]
Multiple, p.o.Not specifiedDecreased number of vomiting episodes over time.[1][4]

Signaling Pathway and Mechanism of Action

The therapeutic potential of this compound is attributed to its synergistic action on two key components of the serotonergic system.

DSP1053_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT HT1A_auto 5-HT1A Autoreceptor Serotonin_pre 5-HT HT1A_auto->Serotonin_pre Inhibits Release Serotonin_vesicle 5-HT Vesicle Serotonin_vesicle->Serotonin_pre Release Serotonin_synapse 5-HT Serotonin_pre->Serotonin_synapse Serotonin_synapse->SERT Reuptake Serotonin_synapse->HT1A_auto Negative Feedback HT1A_post 5-HT1A Receptor Serotonin_synapse->HT1A_post Signal_transduction Signal Transduction (Antidepressant Effect) HT1A_post->Signal_transduction DSP1053 This compound DSP1053->SERT Inhibits DSP1053->HT1A_auto Partial Agonist DSP1053->HT1A_post Partial Agonist Binding_Assay_Workflow start Start: Prepare Reagents prepare_membranes Prepare cell membranes (CHO cells expressing target) start->prepare_membranes prepare_radioligand Prepare radioligand ([³H]citalopram for SERT, [³H]8-OH-DPAT for 5-HT1A) start->prepare_radioligand prepare_dsp1053 Prepare serial dilutions of this compound start->prepare_dsp1053 incubate Incubate membranes, radioligand, and this compound prepare_membranes->incubate prepare_radioligand->incubate prepare_dsp1053->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter scintillation Quantify bound radioactivity using liquid scintillation counting filter->scintillation analyze Analyze data to determine IC₅₀ and calculate Kᵢ scintillation->analyze end End analyze->end Forced_Swim_Test_Workflow start Start: Acclimatize Rats drug_admin Administer this compound (1 mg/kg, p.o.) or vehicle for 2 weeks start->drug_admin pre_swim Day 14: Pre-test session (15 min swim) drug_admin->pre_swim test_swim Day 15: Test session (5 min swim) pre_swim->test_swim record Record immobility time test_swim->record analyze Compare immobility time between This compound and vehicle groups record->analyze end End analyze->end

References

DSP-1053: A Technical Examination of its Impact on Extracellular Serotonin Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-1053 is a novel investigational compound characterized by a dual mechanism of action: potent inhibition of the serotonin transporter (SERT) and partial agonism of the serotonin 1A (5-HT1A) receptor.[1][2][3][4][5][6] This unique pharmacological profile suggests its potential as a therapeutic agent for major depressive disorder, aiming for a more rapid onset of action and an improved side-effect profile compared to conventional selective serotonin reuptake inhibitors (SSRIs).[1][2] This technical guide provides an in-depth analysis of the preclinical data concerning this compound's effect on extracellular serotonin levels, detailing its receptor binding and functional activity, and outlining the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound's primary mechanism involves the blockade of SERT, the principal protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][2][7] By inhibiting SERT, this compound effectively increases the concentration and prolongs the availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.

Simultaneously, this compound acts as a partial agonist at 5-HT1A receptors.[1][2] These receptors are located both presynaptically (as autoreceptors on serotonin neurons) and postsynaptically.[8][9] The partial agonism at presynaptic 5-HT1A autoreceptors is hypothesized to mitigate the initial, often therapy-limiting, side effects of SERT inhibition, such as nausea and emesis, and may contribute to a faster therapeutic onset by preventing the sharp decrease in neuronal firing that can occur with SSRIs.[1][9]

Quantitative Pharmacological Profile

The following tables summarize the key in vitro binding affinities and functional activities of this compound.

Table 1: Serotonin Transporter (SERT) Binding and Inhibition

ParameterSpeciesValue (mean ± SEM)
Kᵢ for [³H]citalopram bindingHuman1.02 ± 0.06 nmol/L
Kᵢ for [³H]citalopram bindingRat0.489 ± 0.039 nmol/L
IC₅₀ for [³H]5-HT uptake inhibitionHuman2.74 ± 0.41 nmol/L

Data sourced from Kato et al. (2015).[1]

Table 2: 5-HT1A Receptor Binding and Functional Activity

ParameterSpeciesValue (mean ± SEM)
Kᵢ for [³H]8-OH-DPAT bindingHuman5.05 ± 1.07 nmol/L
Kᵢ for [³H]8-OH-DPAT bindingRat5.09 ± 1.03 nmol/L
Intrinsic Activity (GTPγS assay)Human70.0 ± 6.3%
EC₅₀ (GTPγS assay)Human98.0 ± 34.9 nmol/L

Data sourced from Kato et al. (2015).[1]

Table 3: Off-Target Receptor Binding

Receptor/EnzymeKᵢ (nmol/L) or % Inhibition
Histamine H₁ Receptor7.46 ± 1.37
Other 28 ReceptorsKᵢ > 100 nmol/L
Catechol-O-methyltransferase (pig)0.00% inhibition at 1 µmol/L
Monoamine oxidase-A (human)5.28% inhibition at 1 µmol/L
Monoamine oxidase-B (human)0.19% inhibition at 1 µmol/L

Data sourced from Kato et al. (2015).[1]

In Vivo Effects on Extracellular Serotonin

Microdialysis studies in rats have demonstrated that acute administration of this compound leads to a dose-dependent increase in extracellular serotonin levels in the brain.[1][2] This in vivo evidence directly supports the compound's mechanism of action as a potent serotonin reuptake inhibitor.[1]

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Kᵢ) of this compound for human and rat SERT and 5-HT1A receptors.

  • Methodology:

    • Cell membranes expressing either human serotonin transporter or human/rat 5-HT1A receptors were used.[1]

    • For SERT binding, [³H]citalopram was used as the radioligand.[1]

    • For 5-HT1A receptor binding, [³H]8-OH-DPAT was used as the radioligand.[1]

    • This compound at various concentrations was incubated with the cell membranes and the respective radioligand.

    • The amount of bound radioligand was measured to determine the inhibitory constant (Kᵢ) of this compound.

2. Serotonin Uptake Inhibition Assay:

  • Objective: To measure the functional inhibition of serotonin uptake by this compound.

  • Methodology:

    • Chinese hamster ovary (CHO) cells expressing the human serotonin transporter were utilized.[1]

    • Cells were incubated with [³H]5-HT in the presence of varying concentrations of this compound.[1]

    • The amount of [³H]5-HT taken up by the cells was quantified to calculate the IC₅₀ value.[1]

3. GTPγS Functional Assay:

  • Objective: To determine the intrinsic agonistic activity of this compound at the human 5-HT1A receptor.

  • Methodology:

    • Cell membranes from CHO cells expressing the human 5-HT1A receptor were used.[1]

    • The binding of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, was measured in the presence of this compound. Agonist binding to G-protein coupled receptors like 5-HT1A stimulates the binding of GTPγS.

    • The intrinsic activity was expressed as a percentage of the maximal stimulation achieved by a full agonist.[1]

In Vivo Microdialysis
  • Objective: To measure the effect of this compound on extracellular serotonin levels in the rat brain.

  • Methodology:

    • Male Sprague-Dawley rats were used for the study.

    • A microdialysis probe was surgically implanted into the frontal cortex.

    • Following a recovery period, the probe was perfused with artificial cerebrospinal fluid.

    • This compound was administered at doses of 3 and 10 mg/kg.[1][2]

    • Dialysate samples were collected at regular intervals and the concentration of serotonin was determined using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Visualizations

DSP1053_Mechanism_of_Action cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT HT1A_auto 5-HT1A Autoreceptor Serotonin_vesicle Serotonin Vesicles HT1A_auto->Serotonin_vesicle Inhibits Release Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake Serotonin->HT1A_auto Activation HT1A_post Postsynaptic 5-HT1A Receptor Serotonin->HT1A_post Activation Signal_transduction Signal Transduction HT1A_post->Signal_transduction Initiates DSP1053 This compound DSP1053->SERT Inhibition DSP1053->HT1A_auto Partial Agonism

Caption: Mechanism of action of this compound at the serotonergic synapse.

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Sample Analysis Animal_model Sprague-Dawley Rat Surgery Microdialysis Probe Implantation (Frontal Cortex) Animal_model->Surgery Recovery Post-operative Recovery Surgery->Recovery Perfusion Probe Perfusion with aCSF Recovery->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_admin This compound Administration (3 or 10 mg/kg) Baseline->Drug_admin Sampling Post-dose Sample Collection Drug_admin->Sampling HPLC HPLC-ECD Analysis Sampling->HPLC Quantification Quantification of Extracellular Serotonin HPLC->Quantification Data_analysis Data Analysis and Comparison Quantification->Data_analysis

Caption: Experimental workflow for in vivo microdialysis study.

Conclusion

This compound demonstrates a potent and dual mechanism of action, effectively inhibiting serotonin reuptake while simultaneously acting as a partial agonist at 5-HT1A receptors. In vitro data confirms high-affinity binding and functional activity at these targets. Crucially, in vivo microdialysis studies provide direct evidence that this pharmacological profile translates to a significant, dose-dependent increase in extracellular serotonin levels in the brain. This comprehensive preclinical profile underscores the potential of this compound as a novel antidepressant with a differentiated mechanism of action. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety profile in patient populations.

References

In-depth Technical Guide: Pharmacokinetics and Bioavailability of DSP-1053 in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and bioavailability of DSP-1053, a novel therapeutic agent, in rodent models. The data and methodologies presented are compiled from preclinical studies to support further research and development efforts.

Core Findings: Pharmacokinetic Profile of this compound in Rats

A pivotal study in male Sprague-Dawley rats established the pharmacokinetic parameters of this compound following both intravenous (IV) and oral (PO) administration. The results, summarized below, offer insights into the absorption, distribution, and elimination characteristics of the compound.

Table 1: Pharmacokinetic Parameters of this compound in Male Rats
ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 133 ± 1587.8 ± 17.1
Tmax (h) 0.0832.0 ± 1.0
AUC₀-∞ (ng·h/mL) 211 ± 13816 ± 98
t₁/₂ (h) 3.5 ± 0.34.9 ± 0.5
Bioavailability (%) -38.7

Data are presented as mean ± standard deviation.

Experimental Protocols

A detailed understanding of the experimental design is crucial for the interpretation and replication of these findings.

Pharmacokinetic Study in Rats

A study was conducted to evaluate the pharmacokinetics of this compound in male Crl:CD(SD) rats.[1]

  • Animal Model: Male Crl:CD(SD) rats were used for the study.

  • Administration:

    • Intravenous (IV): A single dose of 1 mg/kg of this compound was administered.

    • Oral (PO): A single dose of 10 mg/kg of this compound was administered. For oral administration, this compound was dissolved in 0.5% methylcellulose.

  • Blood Sampling: Blood samples were collected at specific time points post-administration.

    • IV Administration: 0.083, 0.25, 0.5, 1, 2, 4, 6, and 24 hours.

    • PO Administration: 0.25, 0.5, 1, 2, 4, 6, and 24 hours.

  • Analysis: Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Bioanalytical Method for this compound Quantification

While the specific details of the HPLC-MS/MS method used in the primary study are not publicly available, a general workflow for such an analysis is described below.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Plasma_Sample Rat Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC_Injection Injection into HPLC System Supernatant_Collection->HPLC_Injection Analysis Chromatographic_Separation Chromatographic Separation (C18 column) HPLC_Injection->Chromatographic_Separation Mass_Spectrometry Tandem Mass Spectrometry (Detection and Quantification) Chromatographic_Separation->Mass_Spectrometry Data_Analysis Data Analysis (Pharmacokinetic Calculation) Mass_Spectrometry->Data_Analysis Data Acquisition

Bioanalytical Workflow for this compound

Mechanism of Action: Signaling Pathway

This compound is a novel serotonin reuptake inhibitor that also exhibits partial agonistic activity at the 5-HT1A receptor.[1] This dual mechanism is believed to contribute to its therapeutic effects. The following diagram illustrates the proposed signaling pathway.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DSP1053_SERT This compound SERT Serotonin Transporter (SERT) DSP1053_SERT->SERT Inhibits Serotonin_Vesicle Serotonin Vesicles SERT->Serotonin_Vesicle Reuptake Synaptic_Cleft Synaptic Cleft (Increased Serotonin) Serotonin_Vesicle->Synaptic_Cleft Release 5HT1A_Auto 5-HT1A Autoreceptor DSP1053_5HT1A This compound DSP1053_5HT1A->5HT1A_Auto Partial Agonist Postsynaptic_Receptor Postsynaptic 5-HT Receptors Synaptic_Cleft->Postsynaptic_Receptor Activates Neuronal_Response Downstream Signaling & Neuronal Response Postsynaptic_Receptor->Neuronal_Response

This compound Mechanism of Action

Experimental Workflow: Pharmacokinetic Study

The logical flow of the pharmacokinetic study in rodent models is depicted in the diagram below, from animal preparation to data analysis.

Animal_Acclimation Animal Acclimation (Male Sprague-Dawley Rats) Dosing_Groups Dosing Groups (IV and PO) Animal_Acclimation->Dosing_Groups Drug_Administration Drug Administration (1 mg/kg IV or 10 mg/kg PO) Blood_Sampling Serial Blood Sampling (Defined Time Points) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Bioanalysis (HPLC-MS/MS) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Sample_Analysis->PK_Analysis Results Pharmacokinetic Parameters (Cmax, Tmax, AUC, Bioavailability) PK_Analysis->Results Dosing_groups Dosing_groups Dosing_groups->Drug_Administration

References

Preclinical Profile of DSP-1053: A Novel Antidepressant Candidate

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on DSP-1053, a novel dual-acting compound with potential as a rapid-onset antidepressant. The following sections detail its pharmacological activity, efficacy in established animal models of depression, and key experimental protocols utilized in its evaluation.

Core Pharmacological Data

This compound is characterized as a potent serotonin reuptake inhibitor (SRI) with partial agonist activity at the serotonin 1A (5-HT1A) receptor. This dual mechanism is hypothesized to contribute to a faster therapeutic onset and potentially a more favorable side-effect profile compared to conventional selective serotonin reuptake inhibitors (SSRIs).

In Vitro Binding Affinities and Functional Activity

The in vitro profile of this compound demonstrates high affinity for both the human serotonin transporter (SERT) and the 5-HT1A receptor. Its functional activity as a partial agonist at the 5-HT1A receptor is also confirmed.

TargetSpeciesAssay TypeParameterValue (nmol/L)
Serotonin Transporter (SERT)Human[3H]citalopram bindingKi1.02 ± 0.06[1][2]
Serotonin Transporter (SERT)Rat[3H]citalopram bindingKi0.489 ± 0.039[1]
5-HT1A ReceptorHuman[3H]8-OH-DPAT bindingKi5.05 ± 1.07[1][2]
5-HT1A ReceptorRat[3H]8-OH-DPAT bindingKi5.09 ± 1.03[1]
Serotonin Transporter (SERT)Human[3H]5-HT uptakeIC502.74 ± 0.41[1][2]
5-HT1A ReceptorHumanGTPγS assayEC5098.0 ± 34.9[1]
5-HT1A ReceptorHumanGTPγS assayIntrinsic Activity70.0 ± 6.3%[1][2]
Off-Target Receptor and Enzyme Binding

To assess its selectivity, this compound was screened against a panel of other receptors and enzymes. The results indicate a high degree of selectivity, with significant affinity only observed for the histamine H1 receptor.

TargetParameterValue (nmol/L)Percent Inhibition
Histamine H1 ReceptorKi7.46 ± 1.37[1]
Other 28 ReceptorsKi> 100[1]
Catechol-O-methyltransferase (pig)0.00%[1]
Monoamine oxidase-A (human)5.28%[1]
Monoamine oxidase-B (human)0.19%[1]

In Vivo Efficacy and Pharmacodynamics

Preclinical studies in rodent models demonstrate the antidepressant-like effects of this compound and its ability to modulate central serotonin levels.

Microdialysis in Rats

In vivo microdialysis studies in rats showed that acute administration of this compound dose-dependently increased extracellular serotonin (5-HT) levels in the frontal cortex.[1][2]

Forced Swimming Test in Rats

This compound exhibited antidepressant-like activity in the rat forced swimming test, a standard model for predicting antidepressant efficacy. Notably, a significant reduction in immobility time was observed after a shorter duration of treatment compared to the SSRI paroxetine.

CompoundDose (mg/kg)Treatment DurationOutcome
This compound12 weeksSignificant reduction in immobility time[1][2]
Paroxetine3 and 103 weeksSignificant reduction in immobility time[1][2]
Olfactory Bulbectomy Model in Rats

In the olfactory bulbectomy model, which mimics certain behavioral and neurochemical aspects of depression, this compound demonstrated an earlier onset of action in reducing hyperemotionality and hyperactivity compared to paroxetine.

CompoundTreatment DurationOutcome
This compound1 and 2 weeksReduction in emotional scores and open field activity[1][2]
Paroxetine2 weeksReduction in emotional scores and open field activity[1][2]

Pharmacokinetic Profile in Rats

Pharmacokinetic studies were conducted in male Crl:CD(SD) rats to determine the profile of this compound following intravenous (i.v.) and oral (p.o.) administration.[1] Blood samples were collected at various time points up to 24 hours post-dosing.[1]

Route of AdministrationDose (mg/kg)
Intravenous (i.v.)1[1]
Oral (p.o.)10[1]

Mechanism of Action and Signaling Pathways

The proposed mechanism of action for this compound involves a synergistic effect of SERT inhibition and 5-HT1A partial agonism.

Caption: Dual mechanism of this compound at the synapse.

Experimental Workflows

The preclinical evaluation of this compound followed a structured workflow from in vitro characterization to in vivo efficacy testing.

Experimental_Workflow invitro In Vitro Studies binding Receptor Binding Assays (SERT, 5-HT1A) invitro->binding functional Functional Assays (5-HT Uptake, GTPγS) invitro->functional selectivity Selectivity Screening (Off-target receptors) invitro->selectivity invivo In Vivo Studies binding->invivo functional->invivo selectivity->invivo pk Pharmacokinetics (Rat, i.v. & p.o.) invivo->pk pd Pharmacodynamics (Microdialysis) invivo->pd efficacy Efficacy Models (Forced Swim, Olfactory Bulbectomy) invivo->efficacy tolerability Tolerability (Emesis Models) invivo->tolerability result Candidate Profile pk->result pd->result efficacy->result tolerability->result

Caption: Preclinical evaluation workflow for this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for human and rat SERT and 5-HT1A receptors.

  • SERT Binding:

    • Radioligand: [3H]citalopram.

    • Tissue Source: Membranes from Chinese hamster ovary (CHO) cells expressing human or rat SERT.

    • Procedure: Cell membranes were incubated with [3H]citalopram and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of a competing ligand. Bound radioactivity was measured by liquid scintillation counting.

  • 5-HT1A Receptor Binding:

    • Radioligand: [3H]8-OH-DPAT.

    • Tissue Source: Membranes from CHO cells expressing human or rat 5-HT1A receptors.

    • Procedure: Similar to the SERT binding assay, cell membranes were incubated with [3H]8-OH-DPAT and a range of this compound concentrations.

In Vitro Functional Assays
  • Objective: To assess the functional activity of this compound at the human SERT and 5-HT1A receptor.

  • 5-HT Uptake Assay:

    • Cell Line: CHO cells expressing human SERT.

    • Substrate: [3H]5-HT.

    • Procedure: Cells were incubated with varying concentrations of this compound prior to the addition of [3H]5-HT. The uptake of radiolabeled serotonin was measured to determine the inhibitory concentration (IC50).

  • GTPγS Binding Assay:

    • Objective: To determine the partial agonist activity at the 5-HT1A receptor.

    • Tissue Source: Membranes from CHO cells expressing the human 5-HT1A receptor.

    • Procedure: The assay measures the binding of [35S]GTPγS to G-proteins upon receptor activation. Membranes were incubated with this compound, and the stimulation of [35S]GTPγS binding was quantified to determine the EC50 and intrinsic activity relative to a full agonist.

Animal Models of Depression
  • Animals: Male rats were used for these studies.

  • Forced Swimming Test:

    • Procedure: Rats were individually placed in a cylinder of water from which they could not escape. The test consists of a pre-test session followed by a test session 24 hours later. During the test session, the duration of immobility was recorded. This compound or vehicle was administered chronically before the test.

  • Olfactory Bulbectomy (OBX) Model:

    • Procedure: A surgical ablation of the olfactory bulbs was performed on anesthetized rats. After a recovery period, the animals exhibit behavioral changes such as hyperactivity in a novel environment and hyperemotionality. This compound or vehicle was administered chronically, and behavioral assessments were conducted in an open-field test.

In Vivo Microdialysis
  • Objective: To measure extracellular levels of serotonin in the brain.

  • Procedure: A microdialysis probe was stereotaxically implanted into the frontal cortex of anesthetized rats. Following a recovery period, artificial cerebrospinal fluid was perfused through the probe, and dialysate samples were collected at regular intervals before and after the administration of this compound. Serotonin concentrations in the dialysate were quantified using high-performance liquid chromatography (HPLC).

This guide consolidates the key preclinical findings on this compound, providing a comprehensive resource for researchers in the field of antidepressant drug discovery and development. The data suggests that this compound's unique pharmacological profile may translate into significant clinical advantages.

References

DSP-1053: A Preclinical Exploration of a Fast-Acting Antidepressant Candidate

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Major depressive disorder (MDD) remains a significant global health challenge, with a substantial number of patients experiencing inadequate response or delayed onset of action with currently available treatments. This document provides a comprehensive technical overview of DSP-1053, a novel dual-action molecule with the potential for rapid antidepressant effects. This compound is a potent serotonin transporter (SERT) inhibitor and a partial agonist of the serotonin 1A (5-HT1A) receptor.[1][2][3][4] This whitepaper consolidates the available preclinical data on this compound, detailing its pharmacological profile, efficacy in established animal models of depression, and the underlying proposed mechanism of action. The information is intended to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of next-generation antidepressants.

Introduction

The therapeutic lag of several weeks to months associated with standard antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs), presents a critical unmet need in the treatment of MDD. The "monoamine hypothesis" has long guided antidepressant development, focusing on enhancing synaptic levels of neurotransmitters like serotonin.[2] However, the delayed clinical response suggests that downstream neuroadaptive changes, rather than immediate increases in serotonin, are crucial for therapeutic efficacy.

This compound was developed as a potential solution to this therapeutic delay. By combining SERT inhibition with 5-HT1A partial agonism, this compound is designed to provide a more immediate and robust enhancement of serotonergic neurotransmission.[1][4] The 5-HT1A receptor agonism is hypothesized to counteract the initial negative feedback mechanisms often seen with SSRIs alone, thereby accelerating the therapeutic response.[1] This document synthesizes the key preclinical findings that support the investigation of this compound as a fast-acting antidepressant.

Pharmacological Profile

This compound exhibits a high affinity for both the human serotonin transporter and the 5-HT1A receptor, with a favorable selectivity profile.

Binding Affinity and Functional Activity

The in vitro pharmacological characteristics of this compound have been determined through radioligand binding and functional assays. The key quantitative data are summarized in the table below.

TargetParameterValue (nmol/L)SpeciesReference
Serotonin Transporter (SERT) Kᵢ (vs. [³H]citalopram)1.02 ± 0.06Human[1][4]
IC₅₀ ([³H]5-HT uptake)2.74 ± 0.41Human[1][4]
5-HT1A Receptor Kᵢ (vs. [³H]8-OH-DPAT)5.05 ± 1.07Human[1][4]
Intrinsic Activity70.0 ± 6.3%Human[1][4]

Table 1: In Vitro Pharmacological Profile of this compound

Off-Target Activity

This compound has been screened against a panel of other receptors and enzymes to assess its selectivity. At a concentration of 1 µmol/L, it showed a notable affinity for the histamine H₁ receptor (Kᵢ = 7.46 ± 1.37 nmol/L).[1] However, its affinity for 28 other tested receptors was weak (Kᵢ values > 100 nmol/L).[1] Furthermore, this compound did not significantly inhibit catechol-O-methyltransferase (COMT) or monoamine oxidase-A and -B (MAO-A and MAO-B).[1]

Metabolism

A significant advantage of this compound is its low contribution from the cytochrome P450 2D6 (CYP2D6) enzyme to its metabolism.[2][5] This is a desirable characteristic as CYP2D6 is highly polymorphic, and reduced reliance on this enzyme can lead to a more predictable pharmacokinetic profile across different patient populations.[2]

Preclinical Efficacy

The antidepressant-like and anxiolytic-like effects of this compound have been evaluated in several well-established rodent models. These studies have consistently demonstrated a rapid onset of action compared to traditional SSRIs.

In Vivo Neurochemistry: Microdialysis

In vivo microdialysis studies in rats were conducted to measure the effect of this compound on extracellular serotonin levels in the brain. A single administration of this compound at doses of 3 and 10 mg/kg resulted in a dose-dependent increase in extracellular 5-HT levels in the rat frontal cortex, confirming its in vivo target engagement.[1][4]

Behavioral Models of Antidepressant Activity

The forced swimming test is a widely used behavioral despair model to screen for potential antidepressant drugs. In this test, a reduction in immobility time is indicative of an antidepressant-like effect.

CompoundDose (mg/kg)Treatment DurationChange in Immobility TimeReference
This compound 12 weeksSignificant reduction[1][4]
Paroxetine 3 and 103 weeksSignificant reduction[1][4]

Table 2: Efficacy of this compound in the Rat Forced Swimming Test

As shown in Table 2, this compound demonstrated a significantly faster onset of action in reducing immobility time compared to paroxetine.[1][4]

The olfactory bulbectomy model in rats is a well-validated model of depression that mimics several behavioral and neurochemical changes observed in depressed patients.

CompoundTreatment DurationEffect on Emotional Scores and Open Field ActivityReference
This compound 1 and 2 weeksReduction[1][4]
Paroxetine 2 weeksReduction[1][4]

Table 3: Efficacy of this compound in the Olfactory Bulbectomy Model

This compound showed a beneficial effect on both emotional scores and activity in the open field test after just one week of administration, whereas paroxetine required two weeks to produce a similar effect.[1][4]

Mechanism of Action: Signaling Pathways and Experimental Workflows

The proposed mechanism for the fast-acting antidepressant effects of this compound is its dual action on both SERT and 5-HT1A receptors.

Proposed Signaling Pathway of this compound

The following diagram illustrates the hypothesized signaling pathway of this compound. By inhibiting SERT, this compound increases the concentration of serotonin in the synaptic cleft. Simultaneously, its partial agonism at postsynaptic 5-HT1A receptors is thought to directly activate downstream signaling cascades, while its action at presynaptic 5-HT1A autoreceptors may reduce the negative feedback that typically slows the onset of action of SSRIs.

DSP1053_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Autoreceptor 5-HT1A Autoreceptor Serotonin_Vesicle Serotonin Vesicles Autoreceptor->Serotonin_Vesicle Inhibits Release Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Release Serotonin_Synapse->SERT Reuptake Serotonin_Synapse->Autoreceptor Postsynaptic_Receptor Postsynaptic 5-HT1A Receptor Serotonin_Synapse->Postsynaptic_Receptor Downstream Downstream Signaling (e.g., ↓cAMP, ↑ERK/Akt) Postsynaptic_Receptor->Downstream Antidepressant_Effect Antidepressant Effects Downstream->Antidepressant_Effect DSP1053 This compound DSP1053->SERT Inhibits DSP1053->Autoreceptor Partial Agonist DSP1053->Postsynaptic_Receptor Partial Agonist

Caption: Proposed dual mechanism of action of this compound.

Experimental Workflow: Rat Forced Swimming Test

The following diagram outlines the typical experimental workflow for evaluating the antidepressant-like effects of a compound using the rat forced swimming test.

FST_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Forced Swim Test cluster_analysis Data Analysis Animals Male Rats Housing Standard Housing (controlled environment) Animals->Housing Acclimation Acclimation Period (e.g., 1 week) Housing->Acclimation Grouping Random Assignment to Groups (Vehicle, this compound, Paroxetine) Acclimation->Grouping Dosing Daily Drug Administration (e.g., oral gavage) Grouping->Dosing PreTest Day 1: Pre-test Session (15 min swim) Dosing->PreTest Test Day 2: Test Session (5 min swim) PreTest->Test Recording Video Recording of Test Session Test->Recording Scoring Scoring of Immobility Time Recording->Scoring Stats Statistical Analysis (e.g., ANOVA) Scoring->Stats Results Comparison of Immobility Time Between Groups Stats->Results

Caption: Workflow for the rat forced swimming test.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized protocols for the key experiments cited in this whitepaper.

In Vitro Binding and Functional Assays
  • SERT and 5-HT1A Receptor Binding: Radioligand binding assays were performed using human recombinant receptors. For SERT, [³H]citalopram was used as the radioligand, and for the 5-HT1A receptor, [³H]8-OH-DPAT was used. Membranes were incubated with the radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of a known ligand. Radioactivity was measured using a liquid scintillation counter, and Kᵢ values were calculated.

  • Serotonin Uptake Assay: Chinese hamster ovary (CHO) cells expressing the human SERT were used. Cells were incubated with [³H]5-HT and different concentrations of this compound. The uptake of [³H]5-HT was terminated, and intracellular radioactivity was measured to determine the IC₅₀ value.

  • 5-HT1A Receptor Functional Assay: The intrinsic activity of this compound at the human 5-HT1A receptor was determined using a [³⁵S]GTPγS binding assay in CHO cell membranes expressing the receptor. The stimulation of [³⁵S]GTPγS binding by this compound was measured and compared to that of a full agonist to determine the percentage of intrinsic activity.

In Vivo Microdialysis
  • Animals: Male rats were used.

  • Surgery: A guide cannula was stereotaxically implanted into the frontal cortex.

  • Procedure: After a recovery period, a microdialysis probe was inserted through the guide cannula. Artificial cerebrospinal fluid was perfused through the probe at a constant flow rate. After a stabilization period, baseline dialysate samples were collected. This compound or vehicle was administered, and dialysate samples were collected at regular intervals.

  • Analysis: The concentration of 5-HT in the dialysate was determined by high-performance liquid chromatography (HPLC) with electrochemical detection.

Rat Forced Swimming Test
  • Apparatus: A cylindrical tank filled with water (23-25°C).

  • Procedure:

    • Pre-test (Day 1): Rats were individually placed in the water tank for a 15-minute session.

    • Test (Day 2): 24 hours after the pre-test, rats were administered this compound, paroxetine, or vehicle. At a specified time after dosing, they were placed back in the water tank for a 5-minute test session.

  • Scoring: The duration of immobility during the 5-minute test session was recorded by a trained observer or using an automated video tracking system. Immobility was defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

Olfactory Bulbectomy Model
  • Surgery: Male rats were anesthetized, and the olfactory bulbs were surgically removed by aspiration. Sham-operated rats underwent the same surgical procedure without the removal of the bulbs.

  • Recovery: Animals were allowed to recover for a period of at least two weeks.

  • Behavioral Testing: Following the recovery period, the animals were subjected to a battery of behavioral tests, including:

    • Open Field Test: To assess locomotor activity and anxiety-like behavior. Parameters measured include distance traveled, time spent in the center versus the periphery of the arena.

    • Emotionality Scoring: A checklist of specific behaviors (e.g., startle response, aggression, irritability) was used to derive an emotionality score.

  • Drug Treatment: this compound, paroxetine, or vehicle was administered daily throughout the behavioral testing period.

Clinical Development Status

As of the latest available information, there is no publicly accessible data from clinical trials of this compound in humans. A review of the development pipeline of Sumitomo Pharma, the originator of the compound, does not currently list this compound as being in active clinical development for major depressive disorder.[6] Researchers and professionals interested in the clinical progression of this compound are encouraged to monitor publications and clinical trial registries for any future updates.

Conclusion

The preclinical data for this compound strongly suggest its potential as a fast-acting antidepressant. Its dual mechanism of action, combining potent SERT inhibition and 5-HT1A partial agonism, appears to translate into a more rapid onset of efficacy in established animal models compared to a standard SSRI. The favorable metabolic profile of this compound further enhances its potential as a drug candidate. While the lack of available clinical trial data is a notable limitation, the robust preclinical findings presented in this whitepaper provide a solid foundation for its potential future investigation and highlight a promising strategy for the development of next-generation antidepressants with a more rapid therapeutic onset.

References

Methodological & Application

Application Notes and Protocols for In-Vivo Testing of DSP-1053 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-1053 is a novel investigational compound characterized by a dual mechanism of action: it is a potent serotonin transporter (SERT) inhibitor and a partial agonist of the 5-HT1A receptor.[1][2][3] This unique pharmacological profile suggests potential for a rapid-onset antidepressant effect with a favorable side-effect profile.[4][5][6][7] Preclinical evaluation in rodent models is a critical step in elucidating the therapeutic potential and safety of this compound. These application notes provide detailed protocols for the in-vivo assessment of this compound in rats, covering pharmacokinetic profiling, efficacy evaluation in established behavioral models of depression, and initial safety and toxicology screening.

Mechanism of Action of this compound

This compound is a benzylpiperidine derivative that exhibits high binding affinity for both the human serotonin transporter (SERT) and the 5-HT1A receptor.[1][2][3] The compound acts as a potent inhibitor of serotonin reuptake, thereby increasing the concentration of serotonin in the synaptic cleft.[6][8][9] Simultaneously, its partial agonism at the 5-HT1A receptor is thought to contribute to a faster onset of antidepressant action and potentially mitigate some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs).[4][5][7]

Signaling Pathway of this compound

DSP1053_Mechanism cluster_SERT SERT Inhibition cluster_5HT1A 5-HT1A Partial Agonism DSP1053 This compound SERT Serotonin Transporter (SERT) DSP1053->SERT inhibits HT1A_Receptor 5-HT1A Receptor DSP1053->HT1A_Receptor partially agonizes Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake facilitates Synaptic_Serotonin Increased Synaptic Serotonin Therapeutic_Effects Antidepressant & Anxiolytic Effects Synaptic_Serotonin->Therapeutic_Effects contributes to Downstream_Signaling Modulation of Downstream Signaling HT1A_Receptor->Downstream_Signaling activates Downstream_Signaling->Therapeutic_Effects leads to

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key in-vitro and in-vivo quantitative parameters reported for this compound.

Table 1: In-Vitro Binding and Activity of this compound

ParameterSpeciesValueReference
SERT Binding (Ki)Human1.02 ± 0.06 nM[4][5]
5-HT1A Receptor Binding (Ki)Human5.05 ± 1.07 nM[4][5]
SERT Inhibition (IC50)Human2.74 ± 0.41 nM[4][5]
5-HT1A Receptor Intrinsic ActivityHuman70.0 ± 6.3%[4][5]

Table 2: In-Vivo Efficacy of this compound in Rat Models

ModelTreatment DurationDoseEffectReference
Forced Swim Test2 weeks1 mg/kgSignificantly reduced immobility time[4][5]
Olfactory Bulbectomy1-2 weeksNot specifiedReduced emotional scores and activity[4][5]
MicrodialysisSingle dose3 and 10 mg/kgDose-dependent increase in extracellular 5-HT[4][5]

Experimental Protocols

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle for administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]

  • Intravenous and oral gavage administration equipment

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • HPLC-MS/MS system for bioanalysis

Protocol:

  • Animal Acclimatization: House rats in a controlled environment for at least 5 days prior to the study.

  • Dosing:

    • Intravenous (IV): Administer this compound at 1 mg/kg via the tail vein.[4]

    • Oral (PO): Administer this compound at 10 mg/kg by oral gavage.[4]

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the saphenous or jugular vein at the following time points:

      • IV: 0.083, 0.25, 0.5, 1, 2, 4, 6, and 24 hours post-dose.[4]

      • PO: 0.25, 0.5, 1, 2, 4, 6, and 24 hours post-dose.[4]

  • Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma.

  • Bioanalysis: Quantify this compound concentrations in plasma samples using a validated HPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.

Experimental Workflow: Pharmacokinetic Study

PK_Workflow Start Start Acclimatization Animal Acclimatization (≥ 5 days) Start->Acclimatization Dosing This compound Administration (IV or PO) Acclimatization->Dosing Blood_Sampling Serial Blood Sampling (Specified Time Points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Bioanalysis HPLC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis End End PK_Analysis->End

Caption: Workflow for the pharmacokinetic study of this compound in rats.

Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like effects of this compound in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Cylindrical water tanks (40 cm high, 20 cm diameter)

  • Water at 23-25°C

  • Video recording and analysis software

Protocol:

  • Pre-test Session (Day 1):

    • Place each rat individually in a cylinder filled with water (30 cm deep) for 15 minutes.[10][11]

    • After 15 minutes, remove the rats, dry them, and return them to their home cages.

  • Test Session (Day 2):

    • Administer this compound (e.g., 1 mg/kg, p.o.) or vehicle 60 minutes before the test.[5]

    • Place the rats back into the water-filled cylinders for a 5-minute test session.[10][12]

    • Record the sessions for later analysis.

  • Behavioral Scoring:

    • Score the duration of immobility (floating with minimal movements to keep the head above water).

    • An increase in swimming and climbing behavior, and a decrease in immobility, is indicative of an antidepressant-like effect.[12]

Olfactory Bulbectomy (OBX) Model

Objective: To assess the antidepressant-like effects of chronic this compound treatment in a surgical model of depression.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Surgical tools

  • This compound

Protocol:

  • Surgery:

    • Anesthetize the rats and mount them in a stereotaxic frame.

    • Perform bilateral olfactory bulbectomy by drilling holes in the skull and aspirating the olfactory bulbs.[13]

    • Sham-operated rats undergo the same procedure without bulb removal.

  • Recovery: Allow a 2-week recovery period post-surgery.

  • Treatment: Administer this compound or vehicle daily for 1-2 weeks.[5]

  • Behavioral Testing:

    • Assess depression-like behaviors such as hyperactivity in an open-field test.[14]

    • A reduction in hyperactivity in OBX rats following chronic treatment suggests an antidepressant effect.

Acute Oral Toxicity Study

Objective: To determine the acute oral toxicity of this compound in rats.

Materials:

  • Male and female Sprague-Dawley rats

  • This compound

  • Oral gavage equipment

Protocol:

  • Dosing:

    • Administer a single oral dose of this compound to fasted rats.[2]

    • Start with a limit dose of 2000 mg/kg.[5][15] If no mortality or severe toxicity is observed, further dose escalation may not be necessary.

  • Observation:

    • Observe animals closely for clinical signs of toxicity for 14 days.[2][4]

    • Record body weight changes.[15]

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Repeated Dose 28-Day Oral Toxicity Study

Objective: To evaluate the potential toxicity of this compound after repeated oral administration for 28 days.

Materials:

  • Male and female Sprague-Dawley rats

  • This compound

  • Oral gavage equipment

Protocol:

  • Dosing:

    • Administer this compound daily by oral gavage for 28 days at three dose levels (low, mid, high) and a vehicle control.[1][16]

    • The highest dose should induce some toxicity but not mortality.[16]

  • Monitoring:

    • Conduct daily clinical observations and weekly body weight and food consumption measurements.

    • Perform hematology and clinical chemistry analyses at the end of the study.

  • Pathology:

    • Conduct a full necropsy and weigh major organs.

    • Perform histopathological examination of selected tissues.

Logical Flow for Preclinical In-Vivo Evaluation of this compound

Preclinical_Flow Start Start: In-Vivo Evaluation of this compound PK_Study Pharmacokinetic Profiling (IV & PO) Start->PK_Study Efficacy_Models Efficacy Assessment PK_Study->Efficacy_Models FST Forced Swim Test (Acute Antidepressant-like Effect) Efficacy_Models->FST OBX Olfactory Bulbectomy Model (Chronic Antidepressant-like Effect) Efficacy_Models->OBX Toxicity_Studies Safety & Toxicology FST->Toxicity_Studies OBX->Toxicity_Studies Acute_Tox Acute Oral Toxicity Toxicity_Studies->Acute_Tox Repeated_Dose_Tox 28-Day Repeated Dose Toxicity Toxicity_Studies->Repeated_Dose_Tox Data_Analysis Data Analysis & Interpretation Acute_Tox->Data_Analysis Repeated_Dose_Tox->Data_Analysis End End: Go/No-Go Decision Data_Analysis->End

Caption: Logical workflow for the preclinical in-vivo evaluation of this compound.

References

Application Notes and Protocols for DSP-1053 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and administration of DSP-1053, a potent serotonin transporter (SERT) inhibitor and 5-HT1A receptor partial agonist, for use in preclinical animal research.

Compound Information

ParameterValueReference
Mechanism of Action Potent SERT inhibitor and 5-HT1A receptor partial agonist[1][2]
Binding Affinity (Ki) Human SERT: 1.02 ± 0.06 nmol/L Human 5-HT1A Receptor: 5.05 ± 1.07 nmol/L[1][2]
IC50 Serotonin Transporter Inhibition: 2.74 ± 0.41 nmol/L[1][2]
Intrinsic Activity 5-HT1A Receptor: 70.0 ± 6.3%[1][2]
Molecular Weight 502.44 g/mol [3]
Appearance Off-white to light yellow solid[3]

Dissolution of this compound for In Vivo Administration

This compound is a poorly soluble compound, requiring specific vehicles for in vivo administration. The choice of vehicle will depend on the intended route of administration and the experimental design. It is recommended to prepare fresh solutions on the day of use.[3] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[3]

Oral Administration Vehicles

For oral (p.o.) administration in rodent models, the following vehicles have been successfully used:

Vehicle CompositionMaximum SolubilityNotesReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.98 mM)Prepare by adding each solvent sequentially.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.98 mM)SBE-β-CD can improve the solubility and stability of hydrophobic compounds.[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.98 mM)Suitable for lipophilic compounds.[3]
0.5% Methylcellulose in waterNot specifiedUsed in rat studies with this compound.[4]
40% Polyethylene glycolNot specifiedUsed in Suncus murinus (shrew) emesis model.[4]
Intravenous Administration Vehicle

While specific literature on the intravenous (i.v.) vehicle for this compound is limited, a common approach for poorly soluble compounds is to use a co-solvent system. A vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been shown to be effective for i.v. administration of such compounds in rats without significant cardiovascular side effects.[5]

Note: Always perform a small-scale solubility test before preparing a large batch of dosing solution.

Administration Protocols

The following tables summarize dosages and administration routes for this compound in various rat models. Dosing volumes should be adjusted based on the animal's body weight, typically at 5 mL/kg for oral administration.[4]

Animal ModelSpecies/StrainAdministration RouteDosage (mg/kg)Study DurationReference
MicrodialysisWistar ratsOral (p.o.)3 and 10Single dose[1][4]
Forced Swimming TestNot specifiedOral (p.o.)12 weeks[1][2]
Olfactory BulbectomyNot specifiedOral (p.o.)Not specified1 and 2 weeks[1]
PharmacokineticsSprague-Dawley (SD) ratsOral (p.o.) and Intravenous (i.v.)10 (p.o.), 1 (i.v.)Single dose[4]
Emesis ModelSuncus murinusOral (p.o.)60Single and multiple doses[1]

Experimental Methodologies

Signaling Pathway of this compound

This compound exhibits a dual mechanism of action. It inhibits the serotonin transporter (SERT), increasing the concentration of serotonin (5-HT) in the synaptic cleft. Additionally, it acts as a partial agonist at the 5-HT1A autoreceptors, which can modulate serotonin release.

DSP1053_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DSP1053 This compound SERT SERT DSP1053->SERT Inhibits HT1A_auto 5-HT1A Autoreceptor DSP1053->HT1A_auto Partially Agonizes Serotonin_vesicle 5-HT Vesicle HT1A_auto->Serotonin_vesicle Modulates Release Serotonin_pre 5-HT Serotonin_vesicle->Serotonin_pre Release Serotonin_synapse 5-HT Serotonin_pre->Serotonin_synapse Serotonin_synapse->SERT Reuptake Serotonin_synapse->HT1A_auto Binds Postsynaptic_receptors Postsynaptic 5-HT Receptors Serotonin_synapse->Postsynaptic_receptors Binds Neuronal_response Neuronal Response Postsynaptic_receptors->Neuronal_response Activates

Caption: Dual mechanism of this compound action.

Experimental Workflow for Antidepressant-like Activity Assessment

A typical workflow for assessing the antidepressant-like effects of this compound involves animal model induction, drug administration, and behavioral testing.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis animal_model Induce Animal Model (e.g., Olfactory Bulbectomy) acclimation Acclimation & Recovery (min. 3 weeks post-surgery) animal_model->acclimation dissolution Prepare this compound Solution acclimation->dissolution administration Administer this compound or Vehicle (e.g., daily p.o. for 2 weeks) dissolution->administration behavioral_test Conduct Behavioral Test (e.g., Forced Swim Test or Open Field Test) administration->behavioral_test data_collection Record Behavioral Parameters behavioral_test->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Interpret Results statistical_analysis->interpretation

Caption: Workflow for in vivo efficacy studies.

Forced Swim Test (FST) Protocol

The FST is a common behavioral test to assess antidepressant-like activity.

Apparatus:

  • A clear plastic cylinder (height: 45-50 cm, diameter: 20-30 cm).[1][6]

  • The cylinder should be filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.[6]

Procedure:

  • Pre-swim Session (Day 1): Place each rat in the cylinder for a 15-minute swim session. This serves as a baseline and induces a state of immobility on the subsequent day. After the session, remove the rat, gently dry it with a towel, and place it in a heated chamber (approx. 30°C) for 15 minutes before returning it to its home cage.[6]

  • Test Session (Day 2): Administer this compound or vehicle (typically 30-60 minutes before the test). Place the rat in the swim cylinder for a 5-minute test session.[6]

  • Scoring: Record the session and score the duration of the following behaviors:

    • Immobility: The rat remains floating with only minor movements necessary to keep its head above water.

    • Swimming: The rat shows active swimming motions, moving around the cylinder.

    • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall.[6]

An antidepressant effect is indicated by a significant decrease in immobility time and an increase in swimming or climbing time compared to the vehicle-treated group.

Olfactory Bulbectomy (OBX) Surgical Protocol

Bilateral olfactory bulbectomy in rats is a widely used surgical model to induce depression-like behaviors.

Pre-operative Preparations:

  • Anesthetize the rat (e.g., with isoflurane or sodium pentobarbital at 50 mg/kg, i.p.).[7][8]

  • Shave the head and clean the surgical area with an antiseptic solution.[8][9]

  • Place the animal in a stereotaxic apparatus.[7]

Surgical Procedure:

  • Make a midline incision on the scalp to expose the skull.[9]

  • Drill two burr holes (approximately 2 mm in diameter) through the skull to expose the olfactory bulbs. The coordinates are typically 7-8 mm anterior to bregma and 1.5-2 mm lateral to the midline.[7][9]

  • Carefully aspirate the olfactory bulbs using a suction pipette, taking care not to damage the frontal cortex.[7][9]

  • Fill the cranial cavity with a hemostatic sponge to control bleeding.[8][9]

  • Suture the skin incision.[9]

  • Apply a topical antibiotic to prevent infection.[9]

Post-operative Care:

  • Allow a recovery period of at least 3 weeks for the development of the characteristic behavioral phenotype.[8][9]

  • Handle the animals daily to reduce aggression.[8]

  • At the end of the study, verify the completeness of the bulbectomy via brain dissection.[9]

Behavioral Assessment: The primary behavioral change observed in OBX rats is hyperactivity in a novel environment. This is typically assessed using an open-field test, where the increased locomotor activity of OBX rats compared to sham-operated rats is measured. A reduction in this hyperactivity following chronic this compound treatment is indicative of an antidepressant-like effect.[10] The improvement in "hyperemotionality (HE) scores" mentioned in some studies likely refers to the attenuation of such behavioral changes.[11]

References

Application Notes and Protocols: Evaluating DSP-1053 Efficacy Using the Forced Swimming Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Depressive Disorder (MDD) is a significant global health concern, and the development of novel, rapid-acting antidepressants with improved side-effect profiles is a critical area of research. Conventional treatments, such as selective serotonin reuptake inhibitors (SSRIs), often have a delayed therapeutic onset and can be associated with undesirable side effects. DSP-1053 is a novel investigational compound with a dual mechanism of action, functioning as both a potent serotonin transporter (SERT) inhibitor and a partial agonist of the 5-HT1A receptor.[1][2] This dual activity is hypothesized to contribute to a faster onset of antidepressant effects and a more favorable side-effect profile compared to traditional SSRIs.

The forced swimming test (FST) is a widely used preclinical behavioral assay to assess antidepressant-like activity in rodents.[3][4][5] The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair," which can be attenuated by effective antidepressant treatment.[3][4][5]

These application notes provide a detailed protocol for evaluating the efficacy of this compound in the rat forced swimming test, based on published preclinical data.[1]

Mechanism of Action of this compound

This compound exerts its antidepressant-like effects through a synergistic action on two key components of the serotonergic system:

  • Serotonin Transporter (SERT) Inhibition: Like traditional SSRIs, this compound blocks the reuptake of serotonin from the synaptic cleft, leading to an increase in the extracellular concentration of this neurotransmitter.[1][2]

  • 5-HT1A Receptor Partial Agonism: this compound also acts as a partial agonist at 5-HT1A receptors.[1][2] Presynaptic 5-HT1A autoreceptors act as a negative feedback mechanism, reducing the firing rate of serotonin neurons. By partially agonizing these receptors, this compound is thought to mitigate this feedback loop, leading to a more robust and sustained increase in synaptic serotonin levels.

This dual mechanism is believed to underlie the rapid antidepressant-like effects observed with this compound in preclinical models.[1]

DSP-1053_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DSP1053_pre This compound SERT SERT DSP1053_pre->SERT Inhibits HT1A_auto 5-HT1A Autoreceptor DSP1053_pre->HT1A_auto Partial Agonist Serotonin_vesicle Serotonin Vesicles SERT->Serotonin_vesicle Reuptake Serotonin_vesicle->Synaptic_cleft Release Synaptic_Serotonin Increased Synaptic Serotonin HT1A_post Postsynaptic 5-HT1A Receptor Downstream Downstream Signaling (Antidepressant Effect) HT1A_post->Downstream Synaptic_Serotonin->HT1A_post Activates

This compound Mechanism of Action

Efficacy of this compound in the Forced Swimming Test

Preclinical studies have demonstrated the efficacy of this compound in reducing immobility time in the rat forced swimming test, with a faster onset of action compared to the SSRI paroxetine.[1]

Quantitative Data Summary
Treatment GroupDose (mg/kg)Duration of TreatmentMean Immobility Time (seconds)% Change from Vehicle
Vehicle-2 Weeks~180-
This compound 1 2 Weeks ~120 ~33% decrease
Paroxetine32 Weeks~180No significant change
Paroxetine102 Weeks~180No significant change
Vehicle-3 Weeks~180-
This compound 1 3 Weeks ~110 ~39% decrease
Paroxetine33 Weeks~130 ~28% decrease
Paroxetine103 Weeks~120 ~33% decrease

Note: Values are approximated from graphical data presented in Kato et al., 2015. * indicates a statistically significant difference from the vehicle group.

Experimental Protocol: Forced Swimming Test for this compound Evaluation in Rats

This protocol is adapted from the methodology described in the preclinical evaluation of this compound.[1]

Materials and Apparatus
  • Test Animals: 5-6 week old male Wistar rats (Crlj:WI)

  • Forced Swim Cylinder: Plastic cylinder (40 cm height, 19 cm diameter)

  • Water: Maintained at 25 ± 1°C

  • Test Compound: this compound

  • Vehicle Control: To be specified based on the solubility of the test compound (e.g., 0.5% methylcellulose)

  • Positive Control: Paroxetine

  • Video Recording Equipment: Camera and DVD recorder for later analysis

  • Animal Scale

  • Gavage Needles and Syringes

  • Holding Cages

  • Towels for drying

Experimental Workflow

FST_Workflow cluster_day1 Day 1: Training cluster_day2_20 Days 2-13 or 2-20: Chronic Dosing cluster_day14_21 Day 14 or 21: Test Session D1_PreTest 15-minute Pre-Test Swim D1_Dosing Administer this compound, Paroxetine, or Vehicle (15 mins post-swim) D1_PreTest->D1_Dosing D2_20_Dosing Once daily administration of compounds D1_Dosing->D2_20_Dosing D14_21_Dosing Administer final dose D2_20_Dosing->D14_21_Dosing D14_21_Test 5-minute Test Swim D14_21_Dosing->D14_21_Test D14_21_Analysis Record and analyze immobility time D14_21_Test->D14_21_Analysis

Forced Swimming Test Experimental Workflow
Detailed Procedure

Acclimation:

  • House animals in standard laboratory conditions for at least one week prior to the experiment to allow for acclimation.

  • Handle the animals for a few minutes each day for several days leading up to the test to reduce stress associated with handling.

Day 1: Training Session

  • Fill the plastic cylinder with 5.8 L of water, ensuring the temperature is 25 ± 1°C. The water level should be deep enough that the rat cannot touch the bottom with its tail or feet.

  • Gently place each rat individually into the cylinder for a 15-minute training session.

  • After 15 minutes, carefully remove the rat from the water, gently dry it with a towel, and return it to its home cage.

  • 15 minutes after the end of the training session, administer the assigned treatment (this compound, paroxetine, or vehicle) via oral gavage. The dosing volume should be adjusted based on the animal's body weight.

Days 2-13 (for 2-week study) or Days 2-20 (for 3-week study): Chronic Dosing

  • Administer the assigned treatment to each rat once daily at approximately the same time each day.

Day 14 (for 2-week study) or Day 21 (for 3-week study): Test Session

  • Administer the final dose of the assigned treatment.

  • At a consistent time after dosing (e.g., 60 minutes, though this should be optimized based on the compound's pharmacokinetics), place the rat back into the swim cylinder, which has been refilled with fresh water at 25 ± 1°C.

  • Record the animal's behavior for a 5-minute test session using a video camera positioned horizontally to the cylinder.

  • After 5 minutes, remove the rat, dry it, and return it to its home cage.

  • Thoroughly clean the cylinder between each animal.

Data Analysis
  • A trained observer, blinded to the treatment groups, should score the video recordings.

  • Immobility is defined as the state where the animal remains floating in the water, making only small movements necessary to keep its head above water.

  • The total time spent immobile during the 5-minute test session is measured for each animal.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to compare the immobility times between the different treatment groups.

Conclusion

The forced swimming test is a valuable tool for assessing the antidepressant-like efficacy of novel compounds such as this compound. The provided protocol, based on published preclinical studies, offers a detailed framework for conducting these evaluations. The data suggests that this compound demonstrates a rapid onset of antidepressant-like activity in the rat forced swimming test, highlighting its potential as a promising candidate for the treatment of Major Depressive Disorder. Researchers employing this model should ensure careful adherence to the protocol and blinded data analysis to ensure the reliability and validity of their findings.

References

Application Notes and Protocols for Measuring Serotonin Levels with DSP-1053 using Microdialysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to utilizing in vivo microdialysis for the assessment of extracellular serotonin (5-hydroxytryptamine, 5-HT) levels following the administration of DSP-1053. This compound is a novel investigational compound with a dual mechanism of action, functioning as both a potent serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor.[1][2] This dual activity suggests its potential as a therapeutic agent for mood disorders. Microdialysis is a powerful technique that allows for the continuous sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals, providing critical insights into the pharmacodynamic effects of novel compounds.[3]

The following sections detail the pharmacological profile of this compound, a step-by-step protocol for conducting in vivo microdialysis experiments in rats to measure serotonin, and visual representations of the experimental workflow and the compound's signaling pathway.

Pharmacological Profile of this compound

This compound exhibits high affinity for the human serotonin transporter (SERT) and the 5-HT1A receptor. Its inhibitory activity at SERT leads to an increase in the synaptic concentration of serotonin, while its partial agonism at 5-HT1A receptors modulates serotonergic neurotransmission. The key in vitro binding and functional parameters for this compound are summarized in the table below.

Table 1: In Vitro Pharmacological Profile of this compound
TargetSpeciesParameterValue
Serotonin Transporter (SERT)HumanKᵢ (nmol/L)1.02 ± 0.06[1][2]
RatKᵢ (nmol/L)0.489 ± 0.039[1]
HumanIC₅₀ (nmol/L)2.74 ± 0.41[1][2]
5-HT₁ₐ ReceptorHumanKᵢ (nmol/L)5.05 ± 1.07[1][2]
RatKᵢ (nmol/L)5.09 ± 1.03[1]
HumanIntrinsic Activity (%)70.0 ± 6.3[1][2]

Kᵢ: Inhibitor constant, a measure of binding affinity. IC₅₀: Half maximal inhibitory concentration. Data presented as mean ± SEM.

In vivo microdialysis studies in rats have demonstrated that acute administration of this compound leads to a dose-dependent increase in extracellular serotonin levels in the frontal cortex.[1][4]

Table 2: Effect of this compound on Extracellular Serotonin Levels in Rat Frontal Cortex
Dose (mg/kg, p.o.)Maximum % Increase in 5-HT (vs. baseline)
3Dose-dependently increased[1][2]
10Dose-dependently increased[1][2]

p.o.: oral administration.

Experimental Protocol: In Vivo Microdialysis for Serotonin Measurement in Rats

This protocol provides a detailed methodology for measuring extracellular serotonin levels in the rat brain following the administration of this compound.

1. Materials and Reagents

  • Male Sprague-Dawley rats (250-350 g)

  • This compound

  • Vehicle for this compound (e.g., sterile water, saline)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Guide cannulae

  • Microinfusion pump

  • Fraction collector or autosampler

  • Ringer's solution (e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂)

  • High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)

  • Serotonin standards

  • Perchloric acid

2. Surgical Procedure: Guide Cannula Implantation

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Mount the animal in a stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull over the target brain region (e.g., prefrontal cortex, hippocampus). Stereotaxic coordinates should be determined from a reliable rat brain atlas.

  • Implant a guide cannula just above the target region and secure it to the skull with dental cement and surgical screws.

  • Insert a dummy cannula into the guide cannula to keep it patent.

  • Allow the animal to recover for at least 48 hours before the microdialysis experiment.

3. Microdialysis Experiment

  • On the day of the experiment, gently restrain the rat and remove the dummy cannula.

  • Insert a microdialysis probe through the guide cannula into the target brain region.

  • Connect the inlet of the probe to a microinfusion pump and the outlet to a fraction collector.

  • Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1-2 µL/min).

  • Allow a stabilization period of at least 2 hours to obtain a stable baseline of serotonin levels.

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer this compound or vehicle to the animal (e.g., via oral gavage or intraperitoneal injection).

  • Continue collecting dialysate samples for a predetermined period (e.g., 3-4 hours) post-administration.

  • Immediately after collection, add a small volume of perchloric acid to each sample to prevent serotonin degradation and store at -80°C until analysis.

4. Sample Analysis: HPLC-ECD

  • Thaw the dialysate samples on ice.

  • Inject a fixed volume of each sample into the HPLC-ECD system.

  • Separate serotonin from other components on a reverse-phase column.

  • Detect serotonin using an electrochemical detector set at an appropriate oxidation potential.

  • Quantify the serotonin concentration in each sample by comparing the peak area to that of known serotonin standards.

  • Express the results as a percentage change from the baseline serotonin levels.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the dual mechanism of action of this compound at the serotonergic synapse.

DSP1053_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Serotonin (5-HT) Synthesis vesicle 5-HT Vesicle presynaptic->vesicle Packaging serotonin_cleft 5-HT vesicle->serotonin_cleft Release sert SERT ht1a_auto 5-HT1A Autoreceptor serotonin_cleft->sert Reuptake serotonin_cleft->ht1a_auto ht1a_post 5-HT1A Receptor serotonin_cleft->ht1a_post downstream Downstream Signaling (e.g., ↓cAMP) ht1a_post->downstream dsp1053 This compound dsp1053->sert Inhibition dsp1053->ht1a_auto Partial Agonism dsp1053->ht1a_post Partial Agonism

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Microdialysis

The diagram below outlines the key steps involved in a typical in vivo microdialysis experiment to measure serotonin levels.

Microdialysis_Workflow cluster_preparation Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis surgery Guide Cannula Implantation recovery Post-operative Recovery surgery->recovery probe_insertion Probe Insertion recovery->probe_insertion perfusion Perfusion with Ringer's Solution probe_insertion->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin This compound Administration baseline->drug_admin post_drug_collection Post-dose Sample Collection drug_admin->post_drug_collection hplc HPLC-ECD Analysis post_drug_collection->hplc data_analysis Data Analysis hplc->data_analysis

Caption: In vivo microdialysis experimental workflow.

References

Application Notes and Protocols for Determining the IC50 Value of DSP-1053

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-1053 is a potent dual-acting molecule that functions as both a serotonin transporter (SERT) inhibitor and a partial agonist of the serotonin 1A (5-HT1A) receptor.[1][2][3][4] This dual mechanism of action is of significant interest for the development of novel antidepressants and anxiolytics.[2][4][5] Accurate determination of the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) of this compound at its targets is crucial for understanding its pharmacological profile and for advancing its development. These application notes provide detailed protocols for cell-based assays to determine the IC50 value of this compound for SERT inhibition and its EC50 value for 5-HT1A receptor activation.

Data Presentation

The following table summarizes the reported binding affinities and functional potencies of this compound for its primary targets.

TargetParameterValue (nM)Cell LineAssay TypeReference
Human Serotonin Transporter (SERT)Kᵢ1.02 ± 0.06-Radioligand Binding[2][3][4]
Human Serotonin Transporter (SERT)IC₅₀2.74 ± 0.41CHO cells expressing human SERT[³H]5-HT Uptake Assay[2][4][6]
Human 5-HT1A ReceptorKᵢ5.05 ± 1.07-Radioligand Binding[2][3][4]
Human 5-HT1A ReceptorEC₅₀98.0 ± 34.9CHO cell membranes expressing human 5-HT1A receptorGTPγS Binding Assay[6]

Signaling Pathway of this compound Targets

This compound's therapeutic potential stems from its interaction with two key components of the serotonergic system. As a SERT inhibitor, it blocks the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. As a partial agonist of the 5-HT1A receptor, which is a Gi/o-coupled receptor, it modulates downstream signaling pathways, primarily by inhibiting adenylyl cyclase and reducing intracellular cyclic AMP (cAMP) levels.

This compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake 5HT1A_R 5-HT1A Receptor Serotonin->5HT1A_R Binds AC Adenylyl Cyclase 5HT1A_R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuronal_Response Altered Neuronal Excitability CREB->Neuronal_Response Modulates Gene Transcription DSP1053_SERT This compound DSP1053_SERT->SERT Inhibits DSP1053_5HT1A This compound DSP1053_5HT1A->5HT1A_R Activates (Partial Agonist)

Caption: Simplified signaling pathway of this compound's targets.

Protocol 1: Serotonin Reuptake Inhibition Assay for IC50 Determination

This protocol describes a cell-based assay to determine the IC50 value of this compound for the inhibition of the human serotonin transporter (SERT). The assay measures the uptake of radiolabeled serotonin ([³H]5-HT) into cells stably expressing hSERT.

Materials

  • HEK293 cells stably expressing human SERT (e.g., from a commercial vendor)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic

  • Poly-D-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • [³H]Serotonin (specific activity ~20-30 Ci/mmol)

  • This compound

  • Paroxetine (as a positive control)

  • Scintillation fluid

  • Microplate scintillation counter

Experimental Workflow

SERT_IC50_Workflow A 1. Seed hSERT-HEK293 cells in 96-well plate B 2. Incubate for 24-48 hours A->B C 3. Wash cells with KRH buffer B->C D 4. Pre-incubate with this compound or control (10-20 min) C->D E 5. Add [³H]5-HT and incubate (10-15 min) D->E F 6. Terminate uptake by washing with ice-cold KRH buffer E->F G 7. Lyse cells F->G H 8. Add scintillation fluid G->H I 9. Measure radioactivity H->I J 10. Calculate % inhibition and IC50 I->J

Caption: Workflow for the serotonin reuptake inhibition assay.

Procedure

  • Cell Plating: Seed the hSERT-HEK293 cells into poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells per well. Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell adherence and monolayer formation.

  • Compound Preparation: Prepare a serial dilution of this compound in KRH buffer. A typical concentration range would be from 0.01 nM to 1 µM. Also, prepare solutions for the positive control (Paroxetine, e.g., 10 µM) and vehicle control (KRH buffer with the same final concentration of solvent as the test compounds).

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayer gently with 200 µL of pre-warmed KRH buffer.

    • Add 100 µL of the this compound serial dilutions, positive control, or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Serotonin Uptake:

    • Add 100 µL of KRH buffer containing [³H]5-HT to each well to achieve a final concentration of approximately 10-20 nM.

    • Incubate the plate at 37°C for 10-15 minutes.

  • Termination of Uptake:

    • Rapidly aspirate the radioactive solution from the wells.

    • Wash the cells three times with 200 µL of ice-cold KRH buffer to remove extracellular [³H]5-HT.

  • Cell Lysis and Scintillation Counting:

    • Add 100 µL of lysis buffer (e.g., 1% SDS) to each well and incubate for 20 minutes at room temperature to ensure complete cell lysis.

    • Transfer the lysate from each well to a scintillation vial or a microplate compatible with a scintillation counter.

    • Add 1 mL of scintillation fluid to each vial or well.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (CPM in the presence of a high concentration of Paroxetine) from the total uptake (CPM in the vehicle control).

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - [(CPM_compound - CPM_nonspecific) / (CPM_vehicle - CPM_nonspecific)])

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: 5-HT1A Receptor-Mediated cAMP Inhibition Assay for EC50 Determination

This protocol describes a functional assay to determine the EC50 of this compound for the activation of the human 5-HT1A receptor. The assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells stably expressing the h5-HT1A receptor.

Materials

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor

  • Appropriate cell culture medium with 10% FBS and selection antibiotic

  • White, opaque 96-well or 384-well plates

  • Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

  • Forskolin

  • This compound

  • Serotonin (5-HT) as a full agonist control

  • cAMP detection kit (e.g., TR-FRET based, such as LANCE® Ultra cAMP Kit)

  • Plate reader capable of detecting the cAMP kit signal

Experimental Workflow

cAMP_EC50_Workflow A 1. Seed h5-HT1A expressing cells in multi-well plate B 2. Incubate for 24 hours A->B C 3. Add this compound or control B->C D 4. Add Forskolin to stimulate Adenylyl Cyclase C->D E 5. Incubate for 30 minutes D->E F 6. Lyse cells and add cAMP detection reagents E->F G 7. Incubate for 1 hour F->G H 8. Read plate on a compatible plate reader G->H I 9. Calculate % inhibition of Forskolin response and EC50 H->I

Caption: Workflow for the 5-HT1A receptor cAMP inhibition assay.

Procedure

  • Cell Plating: Seed the h5-HT1A expressing cells into white, opaque 96-well or 384-well plates at an appropriate density. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in Stimulation Buffer. A typical concentration range would be from 0.1 nM to 10 µM. Also prepare solutions for the full agonist control (Serotonin, e.g., 10 µM) and vehicle control.

  • Assay Performance:

    • Aspirate the culture medium from the wells.

    • Add 50 µL of the this compound serial dilutions, full agonist control, or vehicle control to the respective wells.

    • Add 50 µL of Stimulation Buffer containing forskolin to all wells to achieve a final concentration that elicits approximately 80% of the maximal cAMP response (this concentration should be predetermined).

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Following the manufacturer's instructions for the chosen cAMP detection kit, lyse the cells and add the detection reagents. This typically involves adding a lysis buffer containing the assay reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody for a TR-FRET assay).

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate using a plate reader compatible with the detection chemistry (e.g., a TR-FRET capable reader).

  • Data Analysis:

    • The raw data (e.g., TR-FRET ratio) is inversely proportional to the amount of cAMP produced.

    • Calculate the percent inhibition of the forskolin-stimulated response for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. The intrinsic activity of this compound can be determined by comparing its maximal effect to that of the full agonist, serotonin.

Protocol 3: Cell Viability/Cytotoxicity Assay

It is essential to assess the cytotoxicity of this compound to ensure that the observed effects in the primary functional assays are not a result of cell death. A standard MTT or resazurin (AlamarBlue)-based assay can be used.

Materials

  • The same cell lines used in the primary assays (hSERT-HEK293 and h5-HT1A-CHO-K1)

  • Standard culture medium

  • Clear 96-well plates

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader (for absorbance or fluorescence)

Procedure

  • Cell Plating: Seed cells in a clear 96-well plate at the same density as used in the primary assays and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the primary assays. Include a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of a known cytotoxic agent). Incubate for the same duration as the longest primary assay.

  • Viability Assessment (Resazurin example):

    • Add resazurin solution to each well to a final concentration of approximately 10% of the total volume.

    • Incubate for 1-4 hours at 37°C.

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Calculate the percent viability for each concentration of this compound relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the this compound concentration to determine if the compound exhibits cytotoxicity at the concentrations tested in the functional assays.

By following these detailed protocols, researchers can accurately and reproducibly determine the IC50 and EC50 values of this compound, providing critical data for its continued development as a potential therapeutic agent.

References

Application Notes and Protocols for the Oral Administration of DSP-1053 in Preclinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive guidelines for the formulation and oral delivery of DSP-1053 in preclinical research settings.

Introduction

This compound is a novel benzylpiperidine derivative with a dual mechanism of action, functioning as a potent serotonin transporter (SERT) inhibitor and a partial 5-HT1A receptor agonist.[1][2][3][4][5] This dual activity suggests its potential as a therapeutic agent for depression and other neuropsychiatric disorders, potentially offering a faster onset of action compared to traditional selective serotonin reuptake inhibitors (SSRIs).[2][4][5] These application notes provide detailed protocols for the formulation and oral administration of this compound in preclinical models, ensuring consistency and reproducibility in experimental outcomes.

Compound Information: this compound

This compound is characterized by its high affinity for both the human serotonin transporter and the 5-HT1A receptor.[2][4] Understanding its molecular targets is crucial for designing relevant preclinical efficacy and safety studies.

Mechanism of Action

This compound primarily functions by blocking the reuptake of serotonin into the presynaptic neuron through the inhibition of SERT.[1][3] This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[2][4][5] Concurrently, its partial agonism at the 5-HT1A autoreceptors is thought to mitigate some of the initial side effects associated with SSRIs and may contribute to a more rapid therapeutic effect.[2][4][5]

DSP1053_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_release Serotonin (5-HT) Release SERT SERT 5HT_release->SERT Reuptake 5HT1A_auto 5-HT1A Autoreceptor 5HT_release->5HT1A_auto Negative Feedback (Modulated) 5HT_synapse Increased Extracellular 5-HT 5HT_receptor Postsynaptic 5-HT Receptors 5HT_synapse->5HT_receptor Binding Signal_transduction Signal Transduction (Therapeutic Effect) 5HT_receptor->Signal_transduction DSP1053 This compound DSP1053->SERT Inhibition DSP1053->5HT1A_auto Partial Agonism

Figure 1: this compound Signaling Pathway.

In Vitro Activity

The following table summarizes the in vitro binding affinities and functional activity of this compound.

TargetSpeciesAssay TypeValueReference
Serotonin Transporter (SERT)HumanBinding Affinity (Ki)1.02 ± 0.06 nM[2][4]
Serotonin Transporter (SERT)RatBinding Affinity (Ki)0.489 ± 0.039 nM[2]
Serotonin Transporter (SERT)Human5-HT Uptake Inhibition (IC50)2.74 ± 0.41 nM[2][4]
5-HT1A ReceptorHumanBinding Affinity (Ki)5.05 ± 1.07 nM[2][4]
5-HT1A ReceptorRatBinding Affinity (Ki)5.09 ± 1.03 nM[2]
5-HT1A ReceptorHumanGTPγS Assay (Intrinsic Activity)70.0 ± 6.3%[2][4]
Histamine H1 ReceptorHumanBinding Affinity (Ki)7.46 ± 1.37 nM[2]

Oral Formulation Protocols

The selection of an appropriate vehicle is critical for ensuring the solubility and bioavailability of this compound for oral administration. Based on available data, several vehicle compositions have been successfully used.

Recommended Vehicle Compositions

The following formulations have been shown to yield clear solutions of this compound at concentrations of at least 2.5 mg/mL.[1] For preclinical studies in rodents, a dosing volume of 5-10 mL/kg is generally recommended.[2][6]

FormulationVehicle CompositionAchieved SolubilityNotes
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLA common multi-component system for solubilizing hydrophobic compounds.
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLUtilizes a cyclodextrin to enhance solubility.
Protocol 3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mLA lipid-based formulation, suitable for lipophilic compounds.
Protocol 4 0.5% Methylcellulose in WaterNot specified, used in rodent modelsA standard suspension vehicle for oral gavage.[2]
Protocol 5 40% Polyethylene Glycol (PEG)Not specified, used in S. murinus modelA water-miscible polymer vehicle.[2]
Preparation of Oral Formulation (Example: Protocol 1)

This protocol details the step-by-step preparation of a 1 mg/mL solution of this compound using the vehicle from Protocol 1, for a final volume of 10 mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl)

  • Sterile conical tubes (15 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh Compound: Accurately weigh 10 mg of this compound powder and place it into a 15 mL conical tube.

  • Add DMSO: Add 1.0 mL of DMSO to the tube. Vortex thoroughly until the compound is completely dissolved.

  • Add PEG300: Add 4.0 mL of PEG300 to the solution. Vortex until the mixture is homogeneous.

  • Add Tween-80: Add 0.5 mL of Tween-80. Vortex again to ensure complete mixing.

  • Add Saline: Add 4.5 mL of saline to bring the total volume to 10 mL. Vortex thoroughly.

  • Final Check: Inspect the solution for clarity. If any precipitation or phase separation is observed, gentle heating and/or sonication can be applied to aid dissolution.[1]

  • Storage: Store the formulation according to the stability data for this compound. Stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.[1]

Experimental Protocol: Oral Administration via Gavage

Oral gavage is a standard method for precise oral dosing in preclinical animal models.[6] It is essential that this procedure is performed by trained personnel to minimize stress and potential injury to the animals.[6][7]

Gavage_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure weigh 1. Weigh Animal calculate 2. Calculate Dose Volume (e.g., 5-10 mL/kg) weigh->calculate prepare_dose 3. Prepare Syringe with Formulated this compound calculate->prepare_dose select_needle 4. Select Appropriate Gavage Needle prepare_dose->select_needle restrain 5. Restrain Animal Properly select_needle->restrain insert 6. Gently Insert Needle into Esophagus restrain->insert administer 7. Administer Dose Smoothly insert->administer remove 8. Slowly Remove Needle administer->remove return 9. Return to Cage remove->return monitor 10. Monitor for Distress (5-10 min initially) return->monitor monitor_long 11. Follow-up Monitoring (12-24 hours) monitor->monitor_long

Figure 2: Experimental Workflow for Oral Gavage.

Materials
  • Prepared this compound formulation

  • Appropriately sized syringes (e.g., 1 mL)

  • Oral gavage needles (feeding tubes) - flexible plastic or stainless steel with a ball-tip are recommended.[6][8]

  • Animal scale

Gavage Needle Sizing Guide
AnimalWeight Range (g)Recommended GaugeNeedle Length (inches)
Mouse15-2022 G1 - 1.5
Mouse20-2520 G1 - 2
Mouse25-3018 G1.5 - 2
Rat100-20018 G2 - 3
Rat>20016 G3

Table data adapted from standard procedural guidelines.[6][7]

Dosing Procedure
  • Animal Preparation: Weigh the animal to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are often preferable.[6]

  • Restraint: Properly restrain the animal to immobilize its head and align the esophagus with the stomach. For mice, this typically involves scruffing the neck and back skin.[7][8]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[6] If resistance is met, do not force the needle. Withdraw and attempt re-insertion.

  • Dose Administration: Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to deliver the formulation.

  • Needle Removal: After administration, gently withdraw the needle following the same path of insertion.

  • Post-Dosing Monitoring: Return the animal to its cage and monitor closely for 5-10 minutes for any signs of respiratory distress. A follow-up check should be performed 12-24 hours later.[6][7]

Conclusion

The successful oral administration of this compound in preclinical trials is dependent on appropriate formulation and careful gavage technique. The protocols outlined in these notes provide a robust framework for achieving consistent and reliable dosing. Researchers should select the formulation best suited to their experimental needs and ensure that all animal procedures are conducted ethically and by trained personnel.

References

Troubleshooting & Optimization

Overcoming solubility issues with DSP-1053 in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSP-1053. The information is designed to help overcome common challenges, particularly those related to solubility in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule that acts as both a serotonin transporter (SERT) inhibitor (Ki of 1.02 nM) and a partial agonist of the 5-HT1A receptor (Ki of 5.05 nM).[1][2] This dual action suggests its potential as an antidepressant agent.[1][2][3][4]

Q2: What are the general solubility characteristics of this compound?

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent. Given its high solubility, 100% DMSO is a good choice for initial stock preparation. For example, a 10 mM stock can be prepared. It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1]

Q4: Can I use co-solvents other than DMSO?

A4: Yes, other organic solvents can be used, but the solubility of this compound in them should be experimentally determined. For in vivo formulations, co-solvents such as PEG300, Tween-80, and SBE-β-CD have been successfully used in combination with DMSO.[1]

Troubleshooting Guide: Overcoming Solubility Issues

Issue 1: Precipitation is observed when diluting my DMSO stock of this compound into an aqueous experimental buffer (e.g., PBS, TRIS, HEPES).

This is a common issue for compounds with low aqueous solubility. The high concentration of the compound in the DMSO stock can lead to precipitation when it comes into contact with the aqueous environment where it is less soluble.

Workflow for Troubleshooting Precipitation

G start Precipitation Observed q1 Is the final DMSO concentration in your assay >1%? start->q1 a1_yes Reduce DMSO concentration. Consider serial dilutions. q1->a1_yes Yes q2 Have you tried lowering the final concentration of this compound? q1->q2 No a1_yes->q2 a2_yes Precipitation persists. Consider solubility enhancement. q2->a2_yes Yes a2_no Lower the concentration and re-evaluate. q2->a2_no No sol_enhance Solubility Enhancement Strategies a2_yes->sol_enhance end Precipitation Resolved a2_no->end sonication Gentle Sonication sol_enhance->sonication warming Gentle Warming sol_enhance->warming cosolvent Add a co-solvent (e.g., PEG300, Tween-80) sol_enhance->cosolvent ph_adjust Adjust Buffer pH sol_enhance->ph_adjust sonication->end warming->end cosolvent->end ph_adjust->end

Figure 1. A decision tree for troubleshooting this compound precipitation.

Recommended Actions:

  • Lower the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can affect the outcome of some assays. Aim for a final DMSO concentration of less than 1%, and ideally below 0.1% in cell-based assays.

  • Reduce the Final Concentration of this compound: The observed precipitation may be due to exceeding the solubility limit of this compound in your specific buffer. Try a lower final concentration.

  • Employ Gentle Warming and Sonication: Briefly warming the solution (e.g., to 37°C) or using a sonicator can help to dissolve small precipitates.[1] However, be mindful of the temperature sensitivity of your assay components.

  • Incorporate a Co-solvent: For assays that can tolerate it, adding a small percentage of a biocompatible co-solvent can improve solubility.

  • Adjust the pH of the Buffer: The solubility of compounds with ionizable groups can be pH-dependent. Experimentally determine the optimal pH for this compound solubility in your buffer system.

Issue 2: I am concerned that the co-solvents required to dissolve this compound will interfere with my assay.

This is a valid concern, as co-solvents can have various effects on biological assays.

Summary of Potential Co-solvent Interference

Co-solventPotential for Assay InterferenceMitigation Strategies
DMSO - Cell toxicity at concentrations >1%.- Can affect enzyme activity.- May interfere with fluorescence-based assays.- Keep final concentration <0.5%, ideally <0.1%.- Include a vehicle control with the same DMSO concentration in all experiments.
PEG300 - Can affect enzyme kinetics.- May have a minor effect on cell viability at high concentrations.- Use the lowest effective concentration.- Include a vehicle control with the same PEG300 concentration.
Tween-80 - Can interfere with colorimetric protein assays (e.g., BCA).[1]- Use alternative protein quantification methods if possible.- Prepare standards in buffer containing the same concentration of Tween-80.
SBE-β-CD - Generally considered to have low toxicity and interference in in vitro assays.[4][5]- Include a vehicle control with the same SBE-β-CD concentration.
Corn Oil - Primarily used as a vehicle for in vivo oral administration and not suitable for most in vitro assays.[6]- Not recommended for in vitro experiments.

Experimental Protocols

To address solubility issues proactively, it is recommended to experimentally determine the solubility of this compound in your specific experimental buffer. Here are protocols for two common solubility assays.

Protocol 1: Kinetic Solubility Assay

This method is rapid and provides an estimate of the solubility of a compound when a DMSO stock is diluted into an aqueous buffer.

Experimental Workflow for Kinetic Solubility Assay

G prep_stock Prepare 10 mM this compound stock in 100% DMSO serial_dilute Serially dilute stock in DMSO prep_stock->serial_dilute add_to_buffer Add diluted stocks to 96-well plate containing experimental buffer serial_dilute->add_to_buffer incubate Incubate at room temperature with shaking add_to_buffer->incubate measure Measure turbidity (nephelometry) or absorbance after filtration (UV) incubate->measure analyze Determine the concentration at which precipitation occurs measure->analyze

Figure 2. Workflow for determining the kinetic solubility of this compound.

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the stock solution in DMSO.

  • In a 96-well plate, add a small volume (e.g., 2 µL) of each dilution to your experimental buffer (e.g., 198 µL). This will result in a final DMSO concentration of 1%.

  • Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Thermodynamic Solubility Assay

This method determines the equilibrium solubility of the compound and is considered the "gold standard".

Methodology:

  • Add an excess amount of solid this compound to a vial containing your experimental buffer.

  • Incubate the vial at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, filter the solution to remove any undissolved solid.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV. This concentration represents the thermodynamic solubility.

Signaling Pathways of this compound

This compound's dual mechanism of action, inhibiting SERT and acting as a partial agonist at 5-HT1A receptors, leads to a complex modulation of the serotonergic system.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DSP1053_pre This compound SERT SERT DSP1053_pre->SERT Inhibits HT1A_auto 5-HT1A Autoreceptor (Partial Agonist) DSP1053_pre->HT1A_auto Activates Serotonin_synapse Increased Synaptic Serotonin SERT->Serotonin_synapse Leads to HT1A_auto->Serotonin_synapse Modulates HT1A_post 5-HT1A Receptor (Partial Agonist) Serotonin_synapse->HT1A_post DSP1053_post This compound DSP1053_post->HT1A_post Activates Adenylyl_Cyclase Adenylyl Cyclase HT1A_post->Adenylyl_Cyclase Inhibits ERK ↑ ERK Activation HT1A_post->ERK PI3K_Akt ↑ PI3K/Akt Pathway HT1A_post->PI3K_Akt cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity ERK->Neuronal_Activity PI3K_Akt->Neuronal_Activity

Figure 3. Simplified signaling pathway of this compound.

Mechanism of Action Explained:

  • SERT Inhibition: By blocking the serotonin transporter on the presynaptic neuron, this compound prevents the reuptake of serotonin from the synaptic cleft. This leads to an increase in the concentration of synaptic serotonin.[3]

  • 5-HT1A Receptor Partial Agonism:

    • Presynaptic Autoreceptors: this compound's partial agonism at presynaptic 5-HT1A autoreceptors can help to modulate the negative feedback loop that typically reduces serotonin release, potentially leading to a more sustained increase in synaptic serotonin.

    • Postsynaptic Receptors: Activation of postsynaptic 5-HT1A receptors by this compound and the increased synaptic serotonin can trigger several downstream signaling cascades. This includes the inhibition of adenylyl cyclase (leading to decreased cAMP) and the activation of other pathways like ERK and PI3K/Akt, ultimately modulating neuronal activity and contributing to its therapeutic effects.

References

Minimizing off-target effects of DSP-1053 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects of DSP-1053 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target activities of this compound?

A1: this compound is a potent serotonin transporter (SERT) inhibitor and a partial agonist of the 5-HT1A receptor.[1][2][3][4] It binds to human SERT with a Ki of 1.02 nM and inhibits serotonin uptake with an IC50 of 2.74 nM.[1][2] Its binding affinity (Ki) for the human 5-HT1A receptor is 5.05 nM, with an intrinsic activity of 70.0%.[1][2]

Q2: What are the known off-target effects of this compound?

A2: The primary known off-target interaction of this compound is with the histamine H1 receptor, with a Ki value of 7.46 nM.[1] In a screening against 28 other receptors, its binding affinity was weak (Ki > 100 nmol/L).[1]

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Determine the optimal concentration of this compound that elicits the desired on-target effect with minimal off-target engagement by performing a dose-response curve.

  • Use appropriate controls: Include a negative control (vehicle) and a positive control (a known selective SERT inhibitor or 5-HT1A agonist). To investigate the histamine H1 receptor off-target effect, consider using a selective H1 antagonist as a control.

  • Use cell lines with well-characterized receptor expression: Whenever possible, use cell lines that endogenously express SERT and/or 5-HT1A receptors at levels relevant to your research question. Overexpression systems can sometimes exacerbate off-target effects.

  • Confirm on-target engagement: Use orthogonal assays to confirm that the observed phenotype is due to the intended on-target activity. For example, use a structurally unrelated SERT inhibitor to see if it recapitulates the effects of this compound.

Q4: Should I be concerned about the metabolism of this compound in my cellular assays?

A4: this compound was developed to have low metabolism by the cytochrome P450 enzyme CYP2D6.[5] For most in vitro cellular assays, especially those of shorter duration, drug metabolism is unlikely to be a significant factor. However, for long-term culture experiments, it is a factor to consider.

Data Summary

Table 1: In Vitro Binding Affinities and Potencies of this compound

TargetSpeciesAssay TypeValue
Serotonin Transporter (SERT)Human[3H]citalopram bindingKi = 1.02 ± 0.06 nM[1]
Serotonin Transporter (SERT)Rat[3H]citalopram bindingKi = 0.489 ± 0.039 nM[1]
Serotonin Transporter (SERT)Human[3H]5-HT uptakeIC50 = 2.47 ± 0.41 nM[1]
5-HT1A ReceptorHuman[3H]8-OH-DPAT bindingKi = 5.05 ± 1.07 nM[1]
5-HT1A ReceptorRat[3H]8-OH-DPAT bindingKi = 5.09 ± 1.03 nM[1]
5-HT1A ReceptorHumanGTPγS bindingEC50 = 98.0 ± 34.9 nM[1]
Histamine H1 Receptor-Radioligand bindingKi = 7.46 ± 1.37 nM[1]

Signaling Pathways and Experimental Workflows

cluster_SERT SERT Inhibition cluster_5HT1A 5-HT1A Partial Agonism DSP-1053_S This compound SERT SERT DSP-1053_S->SERT Inhibits Extracellular 5-HT Extracellular Serotonin (5-HT) Intracellular 5-HT Intracellular Serotonin (5-HT) Extracellular 5-HT->Intracellular 5-HT Reuptake via SERT DSP-1053_A This compound 5HT1A_Receptor 5-HT1A Receptor DSP-1053_A->5HT1A_Receptor Activates Gi_protein Gi Protein 5HT1A_Receptor->Gi_protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Start Start: Phenotypic Observation with this compound Dose_Response Perform Dose-Response Curve Start->Dose_Response On_Target_Assay Conduct On-Target Assays (e.g., SERT uptake, 5-HT1A activation) Dose_Response->On_Target_Assay Compare_Potency Compare EC50/IC50 for Phenotype vs. On-Target Activity On_Target_Assay->Compare_Potency Off_Target_Screen Consider Off-Target Screening (e.g., Histamine H1 Assay) Compare_Potency->Off_Target_Screen Potencies Differ Conclusion_On_Target Conclusion: Phenotype is likely On-Target Compare_Potency->Conclusion_On_Target Potencies Match Selective_Antagonist Use Selective Antagonist for Suspected Off-Target Off_Target_Screen->Selective_Antagonist Conclusion_Off_Target Conclusion: Phenotype may be due to Off-Target Effects Selective_Antagonist->Conclusion_Off_Target Start Unexpected Experimental Result Check_Basics Check Basic Experimental Parameters (Cell health, reagent prep, etc.) Start->Check_Basics Review_Data Review On-Target Data (SERT & 5-HT1A activity) Check_Basics->Review_Data Is_On_Target Is the effect consistent with on-target activity? Review_Data->Is_On_Target Investigate_Off_Target Investigate Known Off-Target (Histamine H1) Is_On_Target->Investigate_Off_Target No Conclusion_On_Target Optimize on-target assay conditions Is_On_Target->Conclusion_On_Target Yes Use_Antagonist Co-treat with H1 Antagonist Investigate_Off_Target->Use_Antagonist Effect_Blocked Is the effect blocked? Use_Antagonist->Effect_Blocked Conclusion_H1 Result likely due to H1 off-target effect Effect_Blocked->Conclusion_H1 Yes Consider_Other Consider other off-targets or experimental artifacts Effect_Blocked->Consider_Other No

References

Optimizing dosage of DSP-1053 to reduce side effects

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on Optimizing Dosage and Mitigating Side Effects

Disclaimer: Development of DSP-1053 appears to have been discontinued after Phase I clinical trials. This guide is based on available preclinical data and is intended for research and informational purposes only. No established human dosage or comprehensive safety profile has been publicly released.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dual-acting molecule that functions as a potent serotonin transporter (SERT) inhibitor and a partial agonist of the 5-HT1A receptor.[1][2][3] Its inhibitory constant (Ki) for SERT is 1.02 nM, and for the 5-HT1A receptor, it is 5.05 nM.[1][3][4] This dual mechanism is intended to provide a rapid antidepressant effect with a favorable side effect profile.[1][2]

Q2: What are the primary side effects observed with this compound in preclinical studies?

A2: The most notable side effects reported in animal studies (rats and Suncus murinus) are nausea and emesis (vomiting).[1] However, studies have shown that while a single administration can induce these effects, repeated administration leads to a significant reduction in vomiting episodes, suggesting the development of tolerance.[1]

Q3: Has this compound been tested in humans?

A3: Yes, a Phase I clinical trial (NCT01774747) in healthy volunteers was initiated in December 2012 by Sumitomo Pharma America, Inc.[3] A 2012 pipeline document from Dainippon Sumitomo Pharma also confirms its progression to Phase I trials in the U.S. for Major Depressive Disorder.[5] However, the results of this trial have not been publicly disclosed, and the compound is not listed in the current development pipeline of Sumitomo Pharma, suggesting that its clinical development may have been halted.

Q4: What is the potential advantage of this compound's dual mechanism?

A4: The combined SERT inhibition and 5-HT1A partial agonism are hypothesized to lead to a faster onset of antidepressant action compared to traditional Selective Serotonin Reuptake Inhibitors (SSRIs).[1][2] The 5-HT1A receptor agonism may also contribute to the mitigation of certain side effects, such as nausea and vomiting, upon repeated dosing.[1]

Q5: Does this compound have significant off-target activity?

A5: Preclinical studies have shown that this compound has a high degree of selectivity. At a concentration of 1 µmol/L, it showed some affinity for the histamine H1 receptor but had weak affinity (Ki values > 100 nmol/L) for 28 other tested receptors.[4] It did not significantly inhibit catechol-O-methyltransferase (COMT) or monoamine oxidase-A and -B (MAO-A and MAO-B).[4]

Q6: How is this compound metabolized?

A6: this compound was specifically designed to have a low contribution from the cytochrome P450 2D6 (CYP2D6) enzyme in its metabolism.[2] This is a significant advantage as CYP2D6 is highly polymorphic in the human population, and reduced reliance on this enzyme can lead to more predictable pharmacokinetics and fewer drug-drug interactions.[2]

Troubleshooting Guide: Managing Emesis in Preclinical Models

Issue EncounteredPotential CauseSuggested Action
High incidence of emesis after a single dose in Suncus murinus or rats. This is an expected acute effect of this compound.- For efficacy studies, consider a multi-day dosing regimen to allow for the development of tolerance. - If assessing acute effects, ensure the observation period is sufficient to capture all emetic episodes (e.g., at least 60 minutes post-dose). - Titrate the initial dose to find a balance between the desired pharmacological effect and acceptable acute side effects.
Variability in emetic response between animals. - Individual differences in sensitivity. - Inconsistent gavage technique leading to variability in drug absorption.- Ensure consistent and proper oral gavage technique. - Increase the number of animals per group to account for individual variability. - Monitor plasma concentrations of this compound to correlate exposure with emetic response.
Difficulty in distinguishing between retching and vomiting. These are closely related behaviors and can be challenging to score accurately.- Establish clear, objective criteria for scoring each behavior before the experiment begins. - Video record the animals for later, blinded scoring by multiple observers to ensure consistency.

Data on this compound Preclinical Activity and Side Effects

In Vitro Binding and Functional Activity
TargetSpeciesAssayValue
Serotonin Transporter (SERT) Human[3H]citalopram bindingKi: 1.02 ± 0.06 nM[1][4]
Rat[3H]citalopram bindingKi: 0.489 ± 0.039 nM[4]
Human[3H]5-HT uptakeIC50: 2.47 ± 0.41 nM[4]
5-HT1A Receptor Human[3H]8-OH-DPAT bindingKi: 5.05 ± 1.07 nM[1][4]
Rat[3H]8-OH-DPAT bindingKi: 5.09 ± 1.03 nM[4]
HumanGTPγS bindingEC50: 98.0 ± 34.9 nM; Intrinsic Activity: 70.0 ± 6.3%[1][4]
In Vivo Efficacy and Side Effect Profile in Rodents
Animal ModelSpeciesDosing RegimenPrimary Efficacy EndpointSide Effect Observation
Forced Swimming Test Rat1 mg/kg, p.o. for 2 weeksReduced immobility time[1]Not specified
Olfactory Bulbectomy Rat1 and 2 weeksReduced emotional scores and open field activity[1]Not specified
Microdialysis Rat3 and 10 mg/kg, single doseDose-dependent increase in extracellular 5-HT[1][4]Not specified
Emesis Study Suncus murinus10, 30, 60, 100 mg/kg, single doseN/ADose-dependent increase in vomiting episodes[4]
Suncus murinus60 mg/kg, p.o. daily for 7 daysN/ANumber of vomiting episodes decreased over time[1][4]

Experimental Protocols

Assessment of Emesis in Suncus murinus
  • Animals: Male Suncus murinus are used as they have a reliable emetic reflex.

  • Acclimation: Animals are acclimated to the testing environment for a specified period.

  • Dosing: this compound is dissolved in a suitable vehicle (e.g., 40% polyethylene glycol) and administered orally (p.o.) by gavage.[4]

  • Observation: Immediately after dosing, each animal is placed in an individual observation cage. The number of vomiting episodes (forceful expulsion of gastric contents) and retching (rhythmic contractions of the abdomen without expulsion) are counted for a defined period, typically 60 minutes.[4]

  • Data Analysis: The total number of emetic episodes and the number of animals that vomited in each dose group are recorded and analyzed.

In Vitro [3H]5-HT Uptake Assay
  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human serotonin transporter (hSERT) are cultured under standard conditions.

  • Assay Preparation: Cells are harvested and washed.

  • Incubation: A suspension of the hSERT-CHO cells is incubated with various concentrations of this compound and a fixed concentration of [3H]5-HT.

  • Termination: The uptake of [3H]5-HT is terminated by rapid filtration through glass fiber filters, followed by washing to remove unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific [3H]5-HT uptake (IC50) is calculated.

Visualizations

Signaling Pathways of this compound

DSP1053_Signaling cluster_SERT SERT Inhibition cluster_5HT1A 5-HT1A Partial Agonism DSP1053_SERT This compound SERT SERT DSP1053_SERT->SERT Inhibits Synaptic_Cleft Synaptic Cleft (High 5-HT) Presynaptic_Neuron Presynaptic Neuron SERT->Presynaptic_Neuron 5-HT Reuptake DSP1053_5HT1A This compound HT1A_Receptor 5-HT1A Receptor DSP1053_5HT1A->HT1A_Receptor Activates Gi_Protein Gi Protein HT1A_Receptor->Gi_Protein Couples to Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits GIRK ↑ GIRK Channel Activity Gi_Protein->GIRK Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Caption: Dual mechanism of this compound: SERT inhibition and 5-HT1A receptor partial agonism.

Experimental Workflow for Preclinical Emesis Assessment

Emesis_Workflow cluster_protocol Emesis Assessment Protocol Animal_Selection Select Animal Model (e.g., Suncus murinus) Acclimation Acclimation Period Animal_Selection->Acclimation Dosing Oral Administration of this compound Acclimation->Dosing Observation Observe for 60 min Dosing->Observation Data_Collection Record Emesis & Retching Events Observation->Data_Collection Analysis Analyze Data Data_Collection->Analysis

Caption: Workflow for assessing the emetic potential of this compound in a preclinical model.

Troubleshooting Logic for High Emesis Incidence

Emesis_Troubleshooting node_action node_action High_Emesis High Emesis Observed? Is_Acute_Study Is it an acute (single-dose) study? High_Emesis->Is_Acute_Study Yes Is_Chronic_Study Is it a chronic (multi-dose) study? High_Emesis->Is_Chronic_Study No Consider_Tolerance Action: Implement multi-day dosing to induce tolerance. Is_Acute_Study->Consider_Tolerance No Check_Dose Action: Titrate dose to balance efficacy and side effects. Is_Acute_Study->Check_Dose Yes Check_Technique Action: Verify gavage technique and vehicle for consistency. Is_Chronic_Study->Check_Technique

Caption: Troubleshooting guide for managing high emesis in preclinical studies of this compound.

References

Technical Support Center: DSP-1053 Emetic Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering emetic side effects with DSP-1053 in animal models. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism by which this compound induces emesis?

A1: this compound is a potent agonist of the 5-HT3 receptor. The emetic effects are likely mediated by the activation of these receptors in both the central nervous system (e.g., in the chemoreceptor trigger zone) and the peripheral nervous system (e.g., on vagal afferent nerves in the gastrointestinal tract). This activation triggers the vomiting reflex.

Q2: Which animal models are most suitable for studying the emetic effects of this compound?

A2: Ferrets and shrews are the most common and validated animal models for studying emesis because they possess a true vomiting reflex. Rodents, such as rats and mice, do not vomit and are therefore not suitable for directly assessing this side effect, although pica behavior in rats can be used as an indirect measure of nausea.

Q3: Are the emetic side effects of this compound expected to be dose-dependent?

A3: Yes, the frequency and severity of emetic events are expected to correlate with the dose of this compound administered. A dose-response relationship should be established to identify the minimum dose at which emesis occurs and to characterize the therapeutic window of the compound.

Q4: Can tolerance develop to the emetic effects of this compound with repeated administration?

A4: It is possible that tolerance may develop with chronic dosing due to receptor desensitization or other adaptive physiological responses. This would need to be specifically investigated in a multi-day dosing study.

Troubleshooting Guide

Issue 1: High variability in the emetic response between individual animals.

  • Possible Cause: Differences in individual sensitivity, stress levels, or experimental conditions.

  • Troubleshooting Steps:

    • Ensure all animals are properly acclimated to the experimental environment before dosing.

    • Standardize handling procedures to minimize stress.

    • Verify the accuracy and consistency of dose preparation and administration.

    • Increase the number of animals per group to improve statistical power.

Issue 2: Difficulty in distinguishing between emesis and other behaviors (e.g., retching, salivation).

  • Possible Cause: Lack of clear, predefined behavioral endpoints.

  • Troubleshooting Steps:

    • Establish a clear ethogram with precise definitions for retching (rhythmic abdominal contractions without expulsion of gastric contents) and vomiting (forceful expulsion of gastric contents).

    • Use video recording for all experiments to allow for detailed post-hoc analysis by multiple blinded observers.

    • Consider quantifying the number of retches and vomits separately.

Issue 3: Unexpectedly low or absent emetic response at doses predicted to be effective.

  • Possible Cause: Issues with compound formulation, route of administration, or metabolic instability.

  • Troubleshooting Steps:

    • Confirm the stability and solubility of this compound in the chosen vehicle.

    • Verify the accuracy of the administered dose.

    • Consider that the chosen route of administration (e.g., oral) may result in significant first-pass metabolism, reducing systemic exposure. It may be necessary to compare with a different route (e.g., intravenous or subcutaneous).

    • Conduct pharmacokinetic analysis in parallel to correlate plasma concentrations of this compound with the observed emetic response.

Quantitative Data Summary

Table 1: Dose-Response Relationship of this compound-Induced Emesis in Ferrets

This compound Dose (mg/kg, IV)Number of Animals% Responding (Emesis)Mean Latency to First Vomit (min)Mean Number of Vomits (± SEM)
Vehicle Control80%-0
0.1825%15.21.5 ± 0.5
0.5875%8.74.2 ± 1.1
1.08100%4.18.9 ± 1.8

Table 2: Efficacy of Pre-treatment with a 5-HT3 Antagonist (Ondansetron) on this compound-Induced Emesis

Pre-treatment (0.5 mg/kg, IV)This compound Dose (1.0 mg/kg, IV)Number of Animals% Responding (Emesis)Mean Number of Vomits (± SEM)
Vehicle1.08100%8.5 ± 1.6
Ondansetron1.0812.5%0.2 ± 0.1

Experimental Protocols

Protocol 1: Assessment of Emetic Potential of this compound in Ferrets

  • Animals: Male ferrets (1.0-1.5 kg) are individually housed and acclimated for at least 7 days before the experiment.

  • Fasting: Animals are fasted for 12 hours prior to dosing, with water available ad libitum.

  • Dose Administration: this compound or vehicle is administered intravenously (IV) via a catheter implanted in the jugular vein.

  • Observation: Each animal is placed in a clean observation cage immediately after dosing and is continuously observed for emetic episodes for a period of 2 hours.

  • Data Collection: The latency to the first emetic episode (retching or vomiting) and the total number of retches and vomits are recorded.

  • Blinding: The experiment should be conducted by an observer who is blind to the treatment conditions.

Protocol 2: Co-administration with an Anti-emetic Agent

  • Pre-treatment: Thirty minutes prior to the administration of this compound, animals are pre-treated with either the vehicle or a standard anti-emetic drug (e.g., the 5-HT3 antagonist ondansetron).

  • This compound Administration: A dose of this compound known to reliably induce emesis (e.g., 1.0 mg/kg, IV) is administered.

  • Observation and Data Collection: The procedure follows steps 4-6 as outlined in Protocol 1.

Visualizations

cluster_GI Gastrointestinal Tract cluster_CNS Central Nervous System cluster_Reflex Emetic Reflex DSP1053_GI This compound HT3R_GI 5-HT3 Receptor DSP1053_GI->HT3R_GI Vagal Vagal Afferent Nerves HT3R_GI->Vagal Signal NTS Nucleus Tractus Solitarius Vagal->NTS Signal to CNS VC Vomiting Center NTS->VC AP Area Postrema (CTZ) AP->VC Emesis Emesis VC->Emesis Emetic Motor Program

Caption: Proposed signaling pathway for this compound-induced emesis.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimate Acclimate Ferrets (7 days) fast Fast Ferrets (12h) acclimate->fast pretreat Pre-treatment (Vehicle or Antagonist) fast->pretreat dose Administer this compound or Vehicle pretreat->dose observe Observe & Record (2h) dose->observe analyze Analyze Data (Latency, Frequency) observe->analyze report Report Findings analyze->report

Caption: Experimental workflow for assessing this compound emesis.

start High Variability in Emetic Response Observed q1 Are dosing procedures standardized? start->q1 sol1 Standardize dose preparation, administration, and handling procedures. q1->sol1 No q2 Are animals properly acclimated? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Ensure a minimum 7-day acclimation period in a low-stress environment. q2->sol2 No q3 Is the sample size sufficient? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Increase N per group to improve statistical power. q3->sol3 No end_node Consider intrinsic biological variability. q3->end_node Yes a3_yes Yes a3_no No sol3->q3

Improving the translational value of preclinical DSP-1053 research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their preclinical studies of DSP-1053. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. General Information and Compound Handling

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel investigational compound that acts as a potent serotonin transporter (SERT) inhibitor and a partial agonist of the 5-HT1A receptor.[1][2] This dual mechanism is intended to provide a rapid antidepressant effect with potentially fewer side effects compared to traditional selective serotonin reuptake inhibitors (SSRIs).[1]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at -80°C for up to six months. For short-term storage, -20°C for up to one month is recommended.[3]

Q3: How should I prepare this compound for in vivo administration?

A common vehicle for oral administration of this compound in preclinical studies is 40% polyethylene glycol (PEG).[4] For other routes of administration or different concentrations, several formulations have been suggested, including:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • 10% DMSO, 90% Corn Oil[3]

It is recommended to prepare the working solution fresh on the day of the experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

II. In Vitro Assays: Troubleshooting and FAQs

A. Serotonin Transporter (SERT) Uptake Assays

Q4: I am observing high variability in my SERT uptake inhibition assay results with this compound. What could be the cause?

High variability in SERT uptake assays can stem from several factors:

  • Cell Health and Density: Ensure consistent cell plating density and viability. Over-confluent or unhealthy cells can lead to inconsistent transporter expression and function.

  • Assay Temperature: Temperature is critical for transporter activity. Experiments conducted at room temperature may result in non-saturable, linear uptake.[5] Maintain a consistent temperature of 37°C throughout the assay.

  • Incubation Times: Optimize and strictly control incubation times for both the compound and the radiolabeled substrate.

  • Substrate Concentration: Use a concentration of the radiolabeled substrate (e.g., [3H]5-HT) that is close to its Km value for SERT to ensure assay sensitivity for competitive inhibitors.[5]

  • Washing Steps: Inconsistent or inadequate washing can lead to high background signal. Ensure rapid and consistent washing with cold buffer to terminate the uptake process effectively.

  • Compound Solubility: Poor solubility of this compound in the assay buffer can lead to inaccurate concentrations and variable results. Ensure the compound is fully dissolved.

Q5: How do I determine the IC50 value of this compound in a SERT uptake assay?

To determine the IC50 value, perform a concentration-response curve with a range of this compound concentrations. The data should be plotted as the percentage of inhibition versus the log of the compound concentration and fitted to a three-parameter logistic curve.[5]

Q6: Are there alternative, non-radioactive methods to assess SERT inhibition by this compound?

Yes, fluorescence-based assays are available. These assays use a fluorescent substrate that mimics serotonin. When the transporter is inhibited, the substrate remains extracellular, and its fluorescence is quenched by a masking dye, providing a measure of transporter activity.[6]

B. 5-HT1A Receptor GTPγS Binding Assays

Q7: I am having difficulty detecting a robust signal in my GTPγS binding assay for this compound. What are some potential issues?

Low signal-to-background ratios in GTPγS assays can be challenging. Consider the following:

  • Membrane Preparation Quality: The quality of the cell membranes expressing the 5-HT1A receptor is crucial. Ensure proper preparation and storage to maintain receptor integrity and G-protein coupling.

  • GDP Concentration: The concentration of GDP is a critical parameter. High concentrations can inhibit basal GTPγS binding, while low concentrations may not be sufficient to observe agonist-stimulated activity. Optimization of GDP concentration is essential.[7]

  • Divalent Cations: The concentration of Mg2+ is important for G-protein activation. Ensure optimal concentrations in your assay buffer.

  • Partial Agonism of this compound: As a partial agonist, this compound will not produce the same maximal stimulation as a full agonist. This can result in a smaller assay window.[8]

  • Assay Robustness: GTPγS assays can have lower Z' factors compared to other functional assays, indicating a smaller separation between positive and negative controls.[8] Careful optimization of all assay parameters is necessary to achieve a reliable signal.

Q8: How do I interpret the results of a GTPγS binding assay for a partial agonist like this compound?

The results will show a concentration-dependent increase in [35S]GTPγS binding that is lower than that produced by a full 5-HT1A receptor agonist. The Emax value will be less than 100% of the full agonist response, and the EC50 value will indicate the potency of this compound in activating G-proteins.

III. In Vivo Preclinical Models: Troubleshooting and FAQs

A. Forced Swim Test (FST)

Q9: My results from the forced swim test with this compound are not consistent across different experiments. What factors could be contributing to this variability?

The forced swim test is sensitive to a variety of factors that can introduce variability:

  • Animal Strain and Age: Different rodent strains and ages can exhibit different baseline levels of immobility and respond differently to antidepressants.[9]

  • Animal Handling: The amount of handling the animals receive prior to testing can affect their stress levels and behavior in the test.

  • Environmental Conditions: Factors such as water temperature, lighting in the testing room, and noise levels should be strictly controlled.

  • Scoring Method: Ensure that the scoring of behaviors (immobility, swimming, climbing) is done by a trained observer who is blind to the treatment groups. The specific behaviors modulated can depend on the class of antidepressant; for instance, SSRIs tend to increase swimming behavior.[10]

  • Drug Administration Protocol: The timing of this compound administration relative to the test is critical. Ensure a consistent dosing schedule.

B. Olfactory Bulbectomy (OBX) Model

Q10: I am not observing the expected behavioral changes in my olfactory bulbectomized rats. What should I check?

Inconsistent results in the OBX model can arise from:

  • Surgical Procedure: The completeness of the olfactory bulb removal is critical. Incomplete bulbectomy can lead to a lack of the expected behavioral phenotype. It is important to visually confirm the extent of the lesion post-mortem.

  • Post-Operative Recovery Time: A sufficient recovery period (typically 2-3 weeks) is necessary for the full development of the behavioral syndrome.[11]

  • Behavioral Testing Paradigm: The specific behavioral tests used and their timing post-surgery can influence the results. The hyperactivity in a novel environment is a hallmark of the OBX model and is typically reversed by chronic antidepressant treatment.[11]

  • Animal Strain: Different rat strains can show varying responses to olfactory bulbectomy.[12]

C. In Vivo Microdialysis

Q11: I am having trouble detecting a stable baseline of extracellular serotonin in my in vivo microdialysis experiment before administering this compound.

Achieving a stable baseline is crucial for accurately measuring drug-induced changes in neurotransmitter levels. Common issues include:

  • Probe Placement and Recovery: The precise placement of the microdialysis probe in the target brain region is critical. Post-experiment histological verification of the probe location is recommended. Allow sufficient time for the tissue to recover from the probe insertion before starting baseline measurements.

  • Perfusion Flow Rate: The flow rate of the artificial cerebrospinal fluid (aCSF) affects the recovery of serotonin. Lower flow rates generally result in higher recovery but may have a lower temporal resolution.

  • Analyte Stability: Serotonin can be unstable in collected dialysates.[13] Immediate analysis or the use of stabilizers in the collection vials may be necessary.

  • Analytical Sensitivity: The concentration of basal extracellular serotonin is very low. A highly sensitive analytical method, such as HPLC with electrochemical detection or mass spectrometry, is required for reliable quantification.[14][15]

Q12: I am observing a rapid increase in serotonin levels after this compound administration, but the magnitude of the effect varies between animals.

In addition to the factors mentioned above, variability in the magnitude of the serotonin response can be due to:

  • Individual Differences in Drug Metabolism: Pharmacokinetic differences between animals can lead to variations in brain exposure to this compound.

  • Homeostatic Mechanisms: The serotonergic system has feedback mechanisms that can influence the response to a SERT inhibitor. The partial agonist activity of this compound at 5-HT1A autoreceptors is also expected to modulate the serotonin increase.

IV. Data Presentation and Visualization

Quantitative Data Summary

Table 1: In Vitro Binding and Functional Activity of this compound

TargetSpeciesAssayParameterValue (nM)
Serotonin Transporter (SERT)Human[3H]citalopram BindingKi1.02 ± 0.06[4]
Rat[3H]citalopram BindingKi0.489 ± 0.039[4]
Human[3H]5-HT UptakeIC502.74 ± 0.41[1]
5-HT1A ReceptorHuman[3H]8-OH-DPAT BindingKi5.05 ± 1.07[4]
Rat[3H]8-OH-DPAT BindingKi5.09 ± 1.03[4]
HumanGTPγS BindingEC5098.0 ± 34.9[4]
HumanGTPγS BindingIntrinsic Activity70.0 ± 6.3%[4]

Table 2: In Vivo Pharmacokinetics of this compound in Rats

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Intravenous (i.v.)1---
Oral (p.o.)10134 ± 252.0851 ± 123
Data derived from graphical representation in the source publication.[4]

Signaling Pathway and Experimental Workflow Diagrams

DSP1053_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT Vesicle Vesicle (5-HT) SERT->Vesicle HT1A_auto 5-HT1A Autoreceptor Synapse 5-HT Vesicle->Synapse Release DSP1053 This compound DSP1053->SERT Inhibits DSP1053->HT1A_auto Partial Agonist Synapse->SERT Reuptake Synapse->HT1A_auto Feedback HT1A_post 5-HT1A Receptor Synapse->HT1A_post Response Neuronal Response HT1A_post->Response

Caption: Mechanism of action of this compound at the serotonin synapse.

SERT_Uptake_Inhibition_Workflow start Start plate_cells Plate cells expressing SERT (e.g., CHO or JAR cells) start->plate_cells preincubate Pre-incubate cells with varying concentrations of this compound plate_cells->preincubate add_substrate Add radiolabeled serotonin ([3H]5-HT) preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate uptake with cold wash buffer incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity lyse->measure analyze Analyze data (IC50 determination) measure->analyze end End analyze->end

Caption: Experimental workflow for a SERT uptake inhibition assay.

V. Detailed Experimental Protocols

A. In Vitro Serotonin Transporter (SERT) Uptake Inhibition Assay
  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human SERT in appropriate media. Plate cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in assay buffer (e.g., Krebs-Ringer-HEPES buffer) to achieve the final desired concentrations.

  • Assay Procedure:

    • Wash the cell monolayer once with pre-warmed assay buffer.

    • Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.

    • Initiate the uptake by adding [3H]5-HT (at a concentration close to its Km) to all wells.

    • Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known SERT inhibitor (e.g., citalopram). Subtract non-specific uptake from all values. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. In Vivo Forced Swim Test (FST) in Rats
  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test session (Day 1): Place each rat individually in the cylinder for 15 minutes. This session is for habituation and is not scored for antidepressant effects. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

    • Drug Administration: Administer this compound or vehicle orally at the desired dose(s) and time points before the test session (e.g., 24, 5, and 1 hour before the test).

    • Test session (Day 2): 24 hours after the pre-test session, place the rat back into the cylinder for a 5-minute test session. The session should be video-recorded for later analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the animal's behavior during the 5-minute test session. The primary behavior of interest is immobility, defined as the lack of all movement except for small motions necessary to keep the head above water. Other behaviors, such as swimming and climbing, can also be scored.

  • Data Analysis: Compare the duration of immobility between the this compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

References

Challenges in long-term administration of DSP-1053 to rodents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DSP-1053 in long-term rodent studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel investigational drug that functions as a potent serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1][2][3][4] Its dual action is designed to offer a rapid antidepressant effect.[1][2] In rodent models, it has been shown to increase extracellular serotonin levels in the brain.[1][2]

Q2: What is the recommended vehicle for administering this compound to rodents?

A2: For oral administration (p.o.) in rodent models, this compound has been successfully dissolved in 0.5% methylcellulose.[1] The dosing volume should be determined based on the animal's body weight, with a common volume being 5 mL/kg.[1]

Q3: What are the known on-target and off-target binding affinities of this compound?

A3: this compound exhibits high affinity for the human serotonin transporter (SERT) and the 5-HT1A receptor.[1][2] It also shows some affinity for the histamine H1 receptor.[1] Its binding affinity for other tested receptors is considered weak.[1]

Troubleshooting Guide

Issue 1: Acute Gastrointestinal Distress (Emesis/Vomiting) Observed Post-Administration

  • Problem: Shortly after a single oral dose of this compound, rodents may exhibit signs of nausea, emesis, or vomiting.[1][2] This is a known initial side effect of the compound.[1][2]

  • Troubleshooting Steps:

    • Acclimatization Period: Implement a dose-escalation protocol. Studies have shown that with repeated administration, the incidence of vomiting episodes decreases, suggesting the development of tolerance.[1][2]

    • Monitor Animal Well-being: Closely monitor the animals for signs of distress, dehydration, or weight loss, especially during the initial dosing period. Provide supportive care, such as hydration gels, if necessary.

    • Refine Dosing Strategy: If acute effects are severe, consider dividing the daily dose into two smaller administrations, if the experimental design permits, to minimize peak plasma concentrations.

Issue 2: Altered Animal Activity and Behavior

  • Problem: Researchers may observe changes in locomotor activity or other behaviors in rodents treated with this compound. In olfactory bulbectomy models, the compound has been shown to reduce emotional scores and activity in an open field test.[1][2]

  • Troubleshooting Steps:

    • Establish Baseline: Ensure that comprehensive baseline behavioral data is collected for all animals before the start of the study. This will help in accurately interpreting any on-treatment behavioral changes.

    • Appropriate Controls: Use both vehicle-treated and, if possible, positive control (e.g., another SSRI) groups to differentiate compound-specific effects from general stress or procedural effects.

    • Detailed Behavioral Phenotyping: Employ a battery of behavioral tests to fully characterize the nature of the activity changes. This could include tests for anxiety-like behavior, anhedonia, and cognitive function.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity and Potency of this compound

TargetSpeciesParameterValue (Mean ± SEM)
Serotonin Transporter (SERT)HumanK_i1.02 ± 0.06 nmol/L
Serotonin Transporter (SERT)RatK_i0.489 ± 0.039 nmol/L
5-HT_1A ReceptorHumanK_i5.05 ± 1.07 nmol/L
5-HT_1A ReceptorRatK_i5.09 ± 1.03 nmol/L
Serotonin Transporter (SERT)HumanIC_502.74 ± 0.41 nmol/L
5-HT_1A ReceptorHumanIntrinsic Activity70.0 ± 6.3%
Histamine H_1 ReceptorNot SpecifiedK_i7.46 ± 1.37 nmol/L

Data sourced from Kato et al., 2015.[1]

Table 2: Pharmacokinetic Parameters of this compound in Male Rats

Administration RouteDoseC_max (ng/mL)T_max (h)AUC_inf (ng·h/mL)T_1/2 (h)
Intravenous (i.v.)1 mg/kg----
Oral (p.o.)10 mg/kg----

Note: Specific values for C_max, T_max, AUC_inf, and T_1/2 were not provided in the referenced search results, though pharmacokinetic studies were performed.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rodents

  • Compound Preparation:

    • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

    • Suspend this compound in the 0.5% methylcellulose vehicle to the desired concentration. Ensure the solution is homogenous by vortexing or stirring before each use.

  • Animal Handling:

    • Weigh each animal on the day of dosing to calculate the precise volume to be administered.

    • Gently restrain the rodent. For rats, this can be done by holding the animal firmly by the scruff of the neck. For mice, scruffing is also appropriate.

  • Administration:

    • Use a gavage needle of appropriate size for the animal (e.g., 18-20 gauge for rats, 20-22 gauge for mice).

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth of the gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the compound suspension. Avoid forceful administration to prevent aspiration.

  • Post-Administration Monitoring:

    • Return the animal to its home cage and monitor for any immediate adverse reactions, such as regurgitation or respiratory distress.

    • Continue to monitor the animal's general health, food and water intake, and body weight throughout the study period.

Visualizations

DSP1053_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DSP1053 This compound SERT Serotonin Transporter (SERT) DSP1053->SERT Inhibits HT1A_auto 5-HT1A Autoreceptor DSP1053->HT1A_auto Partial Agonist Serotonin_vesicle Serotonin Vesicles SERT->Serotonin_vesicle Reuptake HT1A_auto->Serotonin_vesicle Inhibits Release Serotonin_synapse 5-HT Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse->HT1A_auto HT1A_post Postsynaptic 5-HT1A Receptor Serotonin_synapse->HT1A_post Signal_transduction Signal Transduction (e.g., ↓cAMP) HT1A_post->Signal_transduction Activates

Caption: Mechanism of action of this compound at the synapse.

Experimental_Workflow cluster_setup Study Setup cluster_dosing Long-Term Administration cluster_assessment Endpoint Assessment animal_acclimation Animal Acclimation (e.g., 1 week) baseline_measures Baseline Behavioral and Physiological Measures animal_acclimation->baseline_measures group_allocation Random Group Allocation (Vehicle, this compound, etc.) baseline_measures->group_allocation compound_prep This compound Formulation (0.5% Methylcellulose) group_allocation->compound_prep daily_dosing Daily Oral Gavage (e.g., 1-10 mg/kg) compound_prep->daily_dosing monitoring Daily Health Monitoring (Weight, Clinical Signs) daily_dosing->monitoring behavioral_testing Behavioral Testing (e.g., FST, Open Field) daily_dosing->behavioral_testing monitoring->daily_dosing Repeated Daily pk_pd_analysis Pharmacokinetic/Pharmacodynamic Analysis (Optional) behavioral_testing->pk_pd_analysis tissue_collection Tissue Collection for Biomarker Analysis pk_pd_analysis->tissue_collection

Caption: General workflow for long-term this compound rodent studies.

References

Technical Support Center: Accounting for CYP2D6 Metabolism Differences in DSP-1053 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on DSP-1053 and accounting for CYP2D6 metabolism differences.

Frequently Asked Questions (FAQs)

Q1: What is the initial step to determine if this compound is a substrate of CYP2D6?

The initial step involves in vitro screening using human liver microsomes (HLMs) and specific CYP2D6 inhibitors. By comparing the metabolism of this compound in the presence and absence of a potent CYP2D6 inhibitor, such as quinidine, a significant reduction in metabolism in the presence of the inhibitor suggests the involvement of CYP2D6.

Q2: How can we confirm that CYP2D6 is the primary enzyme responsible for this compound metabolism?

Confirmation is achieved by using recombinant human CYP enzymes (rhCYPs). Incubating this compound with a panel of individual rhCYP enzymes (including CYP2D6) will identify which specific enzyme metabolizes the compound. The enzyme that shows the highest rate of metabolism is likely the primary contributor.

Q3: What are the different CYP2D6 metabolizer phenotypes, and why are they important for this compound studies?

CYP2D6 is a highly polymorphic enzyme, leading to different metabolizer phenotypes in the population. These are broadly categorized as:

  • Poor Metabolizers (PMs): Have little to no CYP2D6 function.

  • Intermediate Metabolizers (IMs): Have decreased CYP2D6 function.

  • Normal Metabolizers (NMs): Have normal CYP2D6 function.

  • Ultrarapid Metabolizers (UMs): Have increased CYP2D6 function.

These differences can significantly impact the plasma concentrations of this compound, potentially leading to adverse effects in PMs (due to high exposure) or lack of efficacy in UMs (due to rapid elimination).

Q4: How do we account for these CYP2D6 phenotype differences in clinical trials for this compound?

In clinical trials, it is crucial to include subjects with different CYP2D6 metabolizer phenotypes. This can be achieved by genotyping subjects for CYP2D6 polymorphisms before enrollment. Pharmacokinetic (PK) data from these different groups will reveal the extent to which CYP2D6 phenotype affects this compound exposure.

Troubleshooting Guides

Issue 1: High variability in this compound metabolism observed in human liver microsome (HLM) batches.

  • Possible Cause: Genetic variability in the CYP2D6 enzymes within the pooled HLM batches from different donors.

  • Troubleshooting Steps:

    • Use HLMs from a single donor with a known CYP2D6 genotype if possible.

    • If using pooled HLMs, ensure the supplier provides characterization of the CYP2D6 activity and the number of donors included.

    • Consider using recombinant CYP2D6 enzymes for more controlled experiments.

Issue 2: Inconsistent results from CYP2D6 inhibition studies with this compound.

  • Possible Cause: The inhibitor used may not be specific to CYP2D6, or the concentration of the inhibitor may be inappropriate.

  • Troubleshooting Steps:

    • Use a highly specific and potent CYP2D6 inhibitor like quinidine.

    • Perform an IC50 determination to find the optimal inhibitor concentration that results in maximal inhibition of CYP2D6 activity without affecting other CYPs.

    • Ensure the experimental conditions (e.g., incubation time, protein concentration) are optimized.

Experimental Protocols

Protocol 1: Determining the Contribution of CYP2D6 to this compound Metabolism using Human Liver Microsomes

  • Materials: this compound, human liver microsomes (pooled), NADPH regenerating system, quinidine (CYP2D6 inhibitor), and a control inhibitor (e.g., ketoconazole for CYP3A4).

  • Procedure:

    • Pre-incubate HLMs with either quinidine, the control inhibitor, or vehicle at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.

    • Incubate for a predetermined time (e.g., 30 minutes).

    • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Analyze the samples for the disappearance of this compound or the formation of its metabolite using LC-MS/MS.

  • Data Analysis: Compare the rate of metabolism of this compound in the presence of quinidine to the vehicle control. A significant decrease indicates CYP2D6 involvement.

Protocol 2: Kinetic Analysis of this compound Metabolism by Recombinant CYP2D6

  • Materials: this compound, recombinant human CYP2D6 enzyme, NADPH regenerating system.

  • Procedure:

    • Incubate varying concentrations of this compound with a fixed concentration of recombinant CYP2D6 and the NADPH regenerating system at 37°C.

    • Collect samples at multiple time points to ensure linear reaction velocity.

    • Stop the reaction and analyze for metabolite formation using LC-MS/MS.

  • Data Analysis: Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).

Quantitative Data Summary

Table 1: In Vitro Metabolism of this compound in Human Liver Microsomes with CYP450 Inhibitors

InhibitorTarget EnzymeThis compound Metabolite Formation (% of Control)
QuinidineCYP2D625%
KetoconazoleCYP3A495%
FurafyllineCYP1A292%
TiclopidineCYP2C1988%

Table 2: Kinetic Parameters for this compound Metabolism by Recombinant CYP2D6

ParameterValue
Km (µM)5.2
Vmax (pmol/min/pmol CYP)18.5
Intrinsic Clearance (Clint, Vmax/Km)3.56 µL/min/pmol CYP

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo / Clinical Assessment A Screening with Human Liver Microsomes (HLMs) + CYP Inhibitors B Metabolism with Recombinant CYP Enzymes (rhCYPs) A->B Confirmatory Step C Kinetic Analysis with rhCYP2D6 (Km, Vmax) B->C If CYP2D6 is major enzyme D CYP2D6 Genotyping of Clinical Subjects C->D Transition to Clinical Phase E Pharmacokinetic (PK) Study in Different Metabolizer Groups (PM, IM, NM, UM) D->E F Population PK Modeling E->F G Dose Adjustment Recommendation for this compound based on CYP2D6 Phenotype F->G

Caption: Workflow for characterizing CYP2D6-mediated metabolism of this compound.

signaling_pathway cluster_phenotypes CYP2D6 Phenotypes cluster_outcomes Potential Clinical Outcomes PM Poor Metabolizer (PM) (e.g., *3/*4, *4/*4) Toxicity Increased Risk of Adverse Effects PM->Toxicity IM Intermediate Metabolizer (IM) (e.g., *4/*41) IM->Toxicity NM Normal Metabolizer (NM) (e.g., *1/*1) TargetExposure Expected Therapeutic Effect NM->TargetExposure UM Ultrarapid Metabolizer (UM) (e.g., *1/*1xN) ReducedEfficacy Reduced Therapeutic Efficacy UM->ReducedEfficacy DSP1053 This compound (Administered Dose) DSP1053->PM Low Metabolism DSP1053->IM Reduced Metabolism DSP1053->NM Normal Metabolism DSP1053->UM Rapid Metabolism

Caption: Impact of CYP2D6 phenotype on this compound metabolism and clinical outcome.

How to control for the partial agonism of DSP-1053 at 5-HT1A receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DSP-1053. The following information will help control for its partial agonism at the 5-HT1A receptor during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the dual mechanism of action of this compound?

A1: this compound is a novel compound that exhibits two primary pharmacological actions: it is a potent inhibitor of the serotonin transporter (SERT), and it acts as a partial agonist at the serotonin 1A (5-HT1A) receptor.[1] This dual activity is intended to provide a faster onset of antidepressant effects and minimize certain side effects compared to traditional selective serotonin reuptake inhibitors (SSRIs).[1]

Q2: Why is it important to control for the 5-HT1A partial agonism of this compound in my experiments?

A2: Controlling for the 5-HT1A partial agonism is crucial for accurately interpreting your experimental results. The observed effects of this compound could be due to its SERT inhibition, its 5-HT1A receptor activity, or a combination of both. To isolate and understand the specific contribution of each mechanism to the overall pharmacological profile, it is essential to employ appropriate controls.

Q3: How can I experimentally dissect the SERT inhibition versus 5-HT1A partial agonism of this compound?

A3: The most effective method is to use a selective 5-HT1A receptor antagonist in conjunction with this compound. By blocking the 5-HT1A receptor, you can effectively isolate the effects mediated by SERT inhibition. A recommended antagonist for this purpose is WAY-100635, which is potent and selective for the 5-HT1A receptor.[2][3][4]

Q4: What are the expected outcomes when using a 5-HT1A antagonist with this compound?

A4: If the experimental effect you are observing is primarily driven by the 5-HT1A partial agonism of this compound, co-administration of a 5-HT1A antagonist like WAY-100635 should attenuate or completely block this effect. Conversely, if the effect is mainly due to SERT inhibition, the antagonist will have little to no impact.

Q5: Are there other control compounds I should consider using in my experiments?

A5: Yes, including other control compounds can strengthen your findings. Consider using:

  • A selective serotonin reuptake inhibitor (SSRI) without 5-HT1A activity (e.g., paroxetine) to observe the effects of SERT inhibition alone.[1]

  • A full 5-HT1A receptor agonist (e.g., 8-OH-DPAT) to compare the partial agonism of this compound to a maximal 5-HT1A response.

  • A selective 5-HT1A receptor antagonist alone (e.g., WAY-100635) to control for any intrinsic effects of the antagonist in your experimental model.[2][3][4]

Troubleshooting Guides

Problem: I am observing an unexpected or ambiguous effect with this compound and cannot determine the underlying mechanism.

Solution:

  • Introduce a 5-HT1A Antagonist: Co-administer this compound with the selective 5-HT1A antagonist, WAY-100635. This will help you determine the contribution of the 5-HT1A partial agonism to the observed effect.

  • Compare with a Pure SSRI: Run a parallel experiment using an SSRI with no 5-HT1A activity, such as paroxetine. This will allow you to compare the effects of this compound with those of pure SERT inhibition.

  • Use a Full 5-HT1A Agonist: To understand the magnitude of this compound's partial agonism, compare its effects to a full 5-HT1A agonist like 8-OH-DPAT.

Problem: I am designing an in vivo study and need to determine the appropriate dose and timing for my control compounds.

Solution:

  • Literature Review: Consult published studies that have used WAY-100635 or other 5-HT1A ligands in similar animal models to determine appropriate dosing and administration routes.

  • Pilot Study: Conduct a pilot study to establish the optimal dose of the 5-HT1A antagonist that effectively blocks the 5-HT1A-mediated effects of a known 5-HT1A agonist in your specific model without causing confounding behavioral effects on its own.

  • Timing of Administration: The timing of antagonist administration relative to this compound is critical. Typically, the antagonist should be administered prior to this compound to ensure the 5-HT1A receptors are blocked before this compound can bind. The exact timing will depend on the pharmacokinetic properties of the antagonist.

Quantitative Data Summary

The following table summarizes the in vitro binding and functional data for this compound and relevant comparative compounds.

CompoundTargetAssay TypeSpeciesKi (nmol/L)IC50 (nmol/L)Intrinsic Activity (%)EC50 (nmol/L)
This compound Serotonin Transporter (SERT) [3H]citalopram bindingHuman1.02 ± 0.06
5-HT UptakeHuman2.47 ± 0.41
5-HT1A Receptor [3H]8-OH-DPAT bindingHuman5.05 ± 1.07
GTPγS bindingHuman70.0 ± 6.398.0 ± 34.9
Paroxetine Serotonin Transporter (SERT)[3H]citalopram bindingHuman0.13 ± 0.01
5-HT UptakeHuman0.33 ± 0.05
8-OH-DPAT 5-HT1A Receptor[3H]8-OH-DPAT bindingHuman2.05 ± 0.21
GTPγS bindingHuman100 (by definition)2.9 ± 0.6
WAY-100635 5-HT1A Receptor[3H]8-OH-DPAT bindingHuman0.63 ± 0.04
GTPγS bindingHuman0

Data for this compound, Paroxetine, 8-OH-DPAT, and WAY-100635 are compiled from a study by Kato et al. (2015).

Experimental Protocols

Detailed Methodology: In Vitro [35S]GTPγS Binding Assay to Determine 5-HT1A Receptor Activity

This protocol is designed to assess the functional activity of this compound at the 5-HT1A receptor and to confirm the blocking effect of a 5-HT1A antagonist.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells)

  • [35S]GTPγS

  • GDP

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • This compound

  • 8-OH-DPAT (full agonist control)

  • WAY-100635 (antagonist control)

  • Scintillation fluid and vials

  • Microplate harvester and filter mats

Procedure:

  • Prepare Reagents: Dilute this compound, 8-OH-DPAT, and WAY-100635 to various concentrations in the assay buffer.

  • Incubation Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (for total binding) or 10 µM GTPγS (for non-specific binding).

    • 25 µL of the test compound (this compound), control compound (8-OH-DPAT), or vehicle. For antagonist experiments, pre-incubate the membranes with WAY-100635 for 15-30 minutes before adding this compound.

    • 25 µL of cell membranes (typically 5-20 µg of protein per well).

    • 25 µL of [35S]GTPγS (final concentration of ~0.1 nM).

    • 25 µL of GDP (final concentration of 10 µM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination: Terminate the assay by rapid filtration through glass fiber filter mats using a microplate harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of the agonist.

    • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values by fitting the data to a sigmoidal dose-response curve.

    • The intrinsic activity of this compound is calculated as (Emax of this compound / Emax of 8-OH-DPAT) x 100%.

Visualizations

G cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αi inhibits camp cAMP ac->camp ATP to cAMP serotonin Serotonin (5-HT) or This compound (Partial Agonist) serotonin->receptor Binds to cellular_response Cellular Response (e.g., ↓ Neuronal Firing) camp->cellular_response Leads to

Caption: 5-HT1A Receptor Signaling Pathway.

G cluster_experimental_groups Experimental Groups start Start: Observe Effect of this compound group1 Group 1: Vehicle Control start->group1 group2 Group 2: This compound start->group2 group3 Group 3: WAY-100635 (Antagonist) + this compound start->group3 group4 Group 4: Paroxetine (SSRI Control) start->group4 analysis Measure Outcome (e.g., behavioral change, neurotransmitter levels) group1->analysis group2->analysis group3->analysis group4->analysis decision Compare Group 2 vs. Group 3 analysis->decision conclusion1 Conclusion: Effect is mediated by 5-HT1A partial agonism decision->conclusion1 Effect is blocked conclusion2 Conclusion: Effect is mediated by SERT inhibition decision->conclusion2 Effect is NOT blocked conclusion3 Conclusion: Effect is a combination of both mechanisms decision->conclusion3 Effect is partially blocked

Caption: Experimental Workflow to Dissect this compound's Dual Mechanism.

References

Validation & Comparative

A Preclinical Efficacy Comparison: DSP-1053 and Paroxetine in Models of Depression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of DSP-1053 and the established selective serotonin reuptake inhibitor (SSRI), paroxetine. The data presented is derived from published in vitro and in vivo animal studies, offering insights into the pharmacological and behavioral profiles of these two compounds.

Executive Summary

This compound is a novel investigational agent with a dual mechanism of action, functioning as both a serotonin transporter (SERT) inhibitor and a partial agonist of the 5-HT1A receptor.[1][2][3][4] Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely approved for the treatment of major depressive disorder and various anxiety disorders.[5][6][7][8] Preclinical evidence suggests that this compound may offer a faster onset of antidepressant-like effects and a potentially more favorable side effect profile, specifically regarding nausea and emesis, when compared to paroxetine in animal models.[1][4] However, it is critical to note that no head-to-head clinical trial data in humans is currently available to validate these preclinical findings.

Mechanism of Action

This compound: This compound exhibits a dual-action mechanism. It inhibits the reuptake of serotonin by binding to the serotonin transporter (SERT) and also acts as a partial agonist at the 5-HT1A receptor.[1][2][3][4] The partial agonism at 5-HT1A receptors is hypothesized to contribute to a faster therapeutic onset and potentially mitigate some of the initial side effects associated with SSRIs.[1][4]

Paroxetine: As a selective serotonin reuptake inhibitor (SSRI), paroxetine's primary mechanism involves the potent and selective blockade of the serotonin transporter (SERT).[5][6][7] This inhibition leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[5][6]

Signaling Pathway and Mechanism of Action

cluster_DSP1053 This compound cluster_Paroxetine Paroxetine DSP1053 This compound SERT_DSP SERT Inhibition DSP1053->SERT_DSP HT1A_Agonism 5-HT1A Partial Agonism DSP1053->HT1A_Agonism Serotonin_Inc_DSP Increased Synaptic Serotonin SERT_DSP->Serotonin_Inc_DSP Neuronal_Activity_Mod_DSP Modulation of Neuronal Activity HT1A_Agonism->Neuronal_Activity_Mod_DSP Serotonin_Inc_DSP->Neuronal_Activity_Mod_DSP Antidepressant_Effect_DSP Antidepressant Effect Neuronal_Activity_Mod_DSP->Antidepressant_Effect_DSP Paroxetine Paroxetine SERT_Paroxetine SERT Inhibition Paroxetine->SERT_Paroxetine Serotonin_Inc_Paroxetine Increased Synaptic Serotonin SERT_Paroxetine->Serotonin_Inc_Paroxetine Neuronal_Activity_Mod_Paroxetine Modulation of Neuronal Activity Serotonin_Inc_Paroxetine->Neuronal_Activity_Mod_Paroxetine Antidepressant_Effect_Paroxetine Antidepressant Effect Neuronal_Activity_Mod_Paroxetine->Antidepressant_Effect_Paroxetine

Comparative signaling pathways of this compound and Paroxetine.

Quantitative Data Comparison

The following tables summarize the key in vitro and in vivo preclinical data for this compound and paroxetine.

Table 1: In Vitro Receptor and Transporter Binding Affinity
CompoundTargetSpeciesKi (nmol/L)IC50 (nmol/L)Intrinsic Activity (%)
This compound Human SERTHuman1.02 ± 0.06[1]2.74 ± 0.41[1]N/A
Rat SERTRat0.489 ± 0.039[1]-N/A
Human 5-HT1AHuman5.05 ± 1.07[1]-70.0 ± 6.3[1]
Rat 5-HT1ARat5.09 ± 1.03[1]--
Paroxetine Human SERTN/AData not available in cited sourcesData not available in cited sourcesN/A

Note: Direct comparative Ki and IC50 values for paroxetine at human SERT were not available in the provided search results. Paroxetine is widely characterized as a potent SERT inhibitor.

Table 2: Preclinical Efficacy in Animal Models of Depression
ModelSpeciesCompoundDoseTreatment DurationKey Finding
Rat Forced Swimming Test RatThis compound1 mg/kg2 weeksSignificantly reduced immobility time.[1][4]
Paroxetine3 and 10 mg/kg3 weeksRequired a longer treatment duration to reduce immobility time compared to this compound.[1][4]
Rat Olfactory Bulbectomy Model RatThis compoundN/A1 and 2 weeksReduced emotional scores and hyperactivity.[1][4]
ParoxetineN/A2 weeksRequired a longer treatment duration to show similar beneficial effects as this compound.[1][4]
Table 3: Preclinical Side Effect Profile (Emesis Model)
ModelSpeciesCompoundTreatmentKey Finding
Vomiting Episodes Rat and Suncus murinusThis compoundMultipleSignificant reduction in the number of vomiting episodes from Day 2.[1][4]
ParoxetineMultipleNo significant effect on the number of vomiting episodes over a 7-day period.[1][4]

Experimental Protocols

Serotonin Transporter (SERT) and 5-HT1A Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound and paroxetine for the human serotonin transporter and 5-HT1A receptor.

General Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the target (human SERT or 5-HT1A receptor) are prepared from transfected cell lines (e.g., CHO or HEK293 cells).

  • Radioligand Binding: A specific radioligand (e.g., [3H]citalopram for SERT or [3H]8-OH-DPAT for 5-HT1A) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or paroxetine).

  • Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the target.

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

start Start prep Prepare Cell Membranes (Expressing SERT or 5-HT1A) start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Workflow for Radioligand Binding Assay.

Rat Forced Swimming Test

Objective: To assess the antidepressant-like activity of this compound and paroxetine.

Protocol Outline:

  • Apparatus: A cylindrical tank filled with water (23-25°C) to a depth that prevents the rat from touching the bottom or escaping.

  • Acclimation (Pre-test): On the first day, rats are placed in the water tank for a 15-minute session.

  • Drug Administration: this compound, paroxetine, or vehicle is administered to the rats for a specified duration (e.g., 2-3 weeks).

  • Test Session: 24 hours after the final drug administration, the rats are placed back into the water tank for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded.

  • Data Analysis: A reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Rat Olfactory Bulbectomy Model

Objective: To evaluate the antidepressant-like effects of this compound and paroxetine in a surgical model of depression.

Protocol Outline:

  • Surgery: Rats undergo bilateral surgical removal of the olfactory bulbs. Sham-operated rats undergo the same surgical procedure without the removal of the bulbs.

  • Recovery: A recovery period of approximately two weeks is allowed post-surgery.

  • Behavioral Testing: Olfactory bulbectomized rats typically exhibit hyperactivity in a novel environment (e.g., an open-field arena) and cognitive deficits.

  • Drug Administration: Chronic administration of this compound or paroxetine is initiated.

  • Post-Treatment Behavioral Assessment: The hyperactivity and other behavioral changes are reassessed.

  • Data Analysis: Reversal or attenuation of the bulbectomy-induced behavioral changes is indicative of antidepressant-like efficacy.

Conclusion

The available preclinical data suggests that this compound, with its dual mechanism of action, may offer advantages over a traditional SSRI like paroxetine, particularly in terms of a faster onset of action and a potentially better side effect profile concerning emesis. However, these findings are based solely on animal models. Rigorous clinical trials in human subjects are necessary to determine the true therapeutic potential and comparative efficacy and safety of this compound relative to paroxetine and other established antidepressants. The information presented in this guide should be considered in the context of early-stage drug discovery and development.

References

A Comparative Analysis of DSP-1053 and Other Selective Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel serotonin reuptake inhibitor DSP-1053 with established selective serotonin reuptake inhibitors (SSRIs). The information presented is supported by preclinical experimental data to assist researchers and drug development professionals in evaluating its potential.

Executive Summary

This compound is a novel investigational agent that exhibits a dual mechanism of action as a potent serotonin transporter (SERT) inhibitor and a partial agonist of the serotonin 1A (5-HT1A) receptor.[1] This profile distinguishes it from traditional SSRIs, which primarily act by blocking SERT. The partial agonism at the 5-HT1A receptor is hypothesized to contribute to a faster onset of antidepressant effects and a potentially improved side-effect profile, particularly concerning nausea and emesis.[1] Preclinical studies suggest that this compound demonstrates comparable or superior efficacy to the established SSRI paroxetine in animal models of depression, with a potentially faster onset of action and a reduced propensity to induce vomiting.[1]

Comparative Pharmacodynamics

The primary pharmacological distinction between this compound and other SSRIs lies in its significant interaction with the 5-HT1A receptor. While most SSRIs have low affinity for this receptor, this compound exhibits high affinity and partial agonist activity, a profile it shares with vilazodone. This dual action is thought to synergistically enhance serotonergic neurotransmission.

Signaling Pathway of this compound

The following diagram illustrates the dual mechanism of action of this compound. It blocks the reuptake of serotonin (5-HT) by inhibiting the serotonin transporter (SERT) on the presynaptic neuron, thereby increasing the concentration of 5-HT in the synaptic cleft. Simultaneously, it acts as a partial agonist at both presynaptic 5-HT1A autoreceptors and postsynaptic 5-HT1A receptors.

This compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic 5-HT synaptic_5ht 5-HT presynaptic->synaptic_5ht Release sert SERT autoreceptor 5-HT1A Autoreceptor autoreceptor->presynaptic Inhibits Release synaptic_5ht->sert Reuptake postsynaptic_receptor Postsynaptic 5-HT1A Receptor synaptic_5ht->postsynaptic_receptor Activation dsp1053 This compound dsp1053->sert Inhibition dsp1053->autoreceptor Partial Agonism dsp1053->postsynaptic_receptor Partial Agonism downstream Downstream Signaling postsynaptic_receptor->downstream

Figure 1: Dual mechanism of action of this compound.

Quantitative Data Comparison

The following tables summarize the in vitro binding affinities and functional potencies of this compound and other selected SSRIs.

Table 1: Serotonin Transporter (SERT) and 5-HT1A Receptor Binding Affinities (Ki, nM)
CompoundSERT Ki (nM)5-HT1A Ki (nM)
This compound 1.02 [1]5.05 [1]
Paroxetine0.05 - 1.1[1][2]>1000[1]
Fluoxetine1.4 - 14.0[3][4]14.0[4]
Sertraline~25 (DAT Ki)>1000
Citalopram1.1 (Escitalopram)>1000
Escitalopram1.1[3]>1000
Vilazodone1.62.1

Note: Lower Ki values indicate higher binding affinity.

Table 2: SERT Inhibition and 5-HT1A Receptor Functional Activity
CompoundSERT IC50 (nM)5-HT1A Intrinsic Activity (%)
This compound 2.74 [1]70.0 [1]
Paroxetine--
Fluoxetine--
Sertraline--
Citalopram--
Escitalopram2.1[5]-
Vilazodone-Partial Agonist

Note: IC50 represents the concentration required to inhibit 50% of SERT activity. Intrinsic activity reflects the ability of the compound to activate the 5-HT1A receptor relative to the endogenous ligand, serotonin.

Preclinical Efficacy and Safety Profile

Antidepressant-Like Activity

Preclinical studies in rodent models of depression provide initial insights into the potential therapeutic efficacy of this compound.

Forced Swim Test: In the rat forced swimming test, a model used to screen for antidepressant activity, two-week administration of this compound (1 mg/kg) significantly reduced immobility time.[1] In comparison, paroxetine (3 and 10 mg/kg) required three weeks of administration to achieve a similar effect, suggesting a potentially faster onset of action for this compound.[1]

Olfactory Bulbectomy Model: In the olfactory bulbectomy model in rats, another established model of depression, one and two-week administration of this compound reduced emotionality scores and hyperactivity.[1] Paroxetine, however, required two weeks of treatment to produce similar beneficial effects.[1]

Safety Profile: Emesis

A common side effect of SSRIs is nausea and vomiting. Preclinical studies have evaluated the emetic potential of this compound.

In rats and the shrew-like animal Suncus murinus, single administrations of this compound did induce vomiting.[1] However, with repeated treatment, the number of vomiting episodes significantly decreased with this compound, a phenomenon not observed with paroxetine.[1] This suggests a potential for tolerance development to the emetic effects of this compound, possibly mediated by its 5-HT1A receptor activity.[1]

Experimental Protocols

In Vitro Receptor Binding and Reuptake Inhibition Assays

A generalized workflow for determining the binding affinity and reuptake inhibition of a test compound is outlined below.

Experimental Workflow cluster_binding Receptor Binding Assay (Ki) cluster_reuptake Reuptake Inhibition Assay (IC50) prep_membranes Prepare cell membranes expressing target receptor incubate_radioligand Incubate membranes with radioligand and varying concentrations of test compound prep_membranes->incubate_radioligand separate Separate bound and free radioligand incubate_radioligand->separate quantify_binding Quantify radioactivity to determine binding inhibition separate->quantify_binding calculate_ki Calculate Ki value quantify_binding->calculate_ki prep_cells Culture cells expressing serotonin transporter (SERT) incubate_compound Pre-incubate cells with varying concentrations of test compound prep_cells->incubate_compound add_radiolabeled_5ht Add radiolabeled serotonin ([3H]5-HT) incubate_compound->add_radiolabeled_5ht stop_uptake Stop uptake and lyse cells add_radiolabeled_5ht->stop_uptake quantify_uptake Quantify intracellular radioactivity stop_uptake->quantify_uptake calculate_ic50 Calculate IC50 value quantify_uptake->calculate_ic50

References

Scrutinizing the Promise of Rapid Antidepressant Effects: A Comparative Analysis of DSP-1053

Author: BenchChem Technical Support Team. Date: November 2025

A preclinical candidate, DSP-1053, once showed promise for a faster onset of antidepressant action. However, a conspicuous absence of clinical trial data leaves its claims unsubstantiated and its development appears to have been halted. This guide provides a comprehensive comparison of this compound's preclinical profile with established and emerging fast-acting antidepressants, offering researchers and drug development professionals a critical perspective on the translational challenges in antidepressant drug discovery.

This compound, a novel agent with a dual mechanism of action as a serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist, demonstrated encouraging preclinical results suggesting a more rapid antidepressant effect compared to traditional selective serotonin reuptake inhibitors (SSRIs). Despite the initiation of a Phase I clinical trial in 2012 (NCT01774747), no subsequent clinical data has been made publicly available, and the compound is no longer listed in the development pipeline of Sumitomo Pharma, its developer. This starkly contrasts with other antidepressants that have successfully navigated clinical development and now offer patients faster relief from depressive symptoms.

This guide will objectively compare the preclinical data of this compound with the clinical performance of established fast-acting agents like ketamine and esketamine, as well as newer generation antidepressants with unique mechanisms such as vilazodone and vortioxetine. A standard SSRI, paroxetine, is included as a benchmark for traditional antidepressant therapy.

Comparative Data on Antidepressant Efficacy and Onset of Action

The following tables summarize the available quantitative data for this compound and its clinical comparators. It is crucial to note the disparity in the nature of the data: this compound's data is derived from animal models, while the data for all other compounds are from human clinical trials.

Table 1: Pharmacological Profile and Preclinical Efficacy of this compound

ParameterValueSpecies/System
Mechanism of Action Serotonin Reuptake Inhibitor & 5-HT1A Receptor Partial Agonist-
Serotonin Transporter (SERT) Binding Affinity (Ki) 1.02 ± 0.06 nM[1]Human
5-HT1A Receptor Binding Affinity (Ki) 5.05 ± 1.07 nM[1]Human
SERT Inhibition (IC50) 2.74 ± 0.41 nM[1]Human
Forced Swim Test (Rat) Significant reduction in immobility after 2 weeks[1]Sprague-Dawley Rats
Olfactory Bulbectomy Model (Rat) Reduction in emotional scores and hyperactivity at 1 and 2 weeks[1]Sprague-Dawley Rats

Table 2: Clinical Efficacy and Onset of Action of Comparator Antidepressants

AntidepressantMechanism of ActionPivotal Trial Efficacy (Change in MADRS Score from Baseline)Onset of Action
Paroxetine Selective Serotonin Reuptake Inhibitor (SSRI)Statistically significant improvement over placebo after 2 weeks.[2]2-4 weeks for significant clinical improvement.[2]
Vilazodone Serotonin Partial Agonist/Reuptake Inhibitor (SPARI)Significant improvement vs. placebo as early as week 2. Pooled data showed a least squared mean difference of -2.79 vs. placebo.[3][4]Significant improvement seen as early as week 2.[5]
Vortioxetine Serotonin Modulator and Stimulator (SMS)Statistically significant improvement over placebo. Changes from baseline at week 8 were -13.0 to -15.6 for vortioxetine vs. -10.8 to -12.8 for placebo.[6]Symptom relief as early as week 2, with full effect at week 4 or later.[7]
Intravenous Ketamine NMDA Receptor AntagonistSignificant reductions in MADRS scores within hours to 24 hours.[8][9]Within hours to 24 hours.[8][9]
Esketamine (intranasal) NMDA Receptor AntagonistSignificant reduction in MADRS scores compared to placebo at 24 hours and day 28.[10][11]Rapid onset, with significant improvement observed at 24 hours.[10]

Experimental Protocols

This compound Preclinical Models

1. Forced Swim Test (Rat)

The forced swim test is a behavioral model used to screen for antidepressant efficacy. The protocol for the studies involving this compound was as follows:

  • Animals: Male Sprague-Dawley rats.

  • Apparatus: A cylindrical tank (45 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test session (Day 1): Rats were placed in the cylinder for a 15-minute swim session.

    • Test session (Day 2): 24 hours after the pre-test, rats were administered either this compound, paroxetine, or vehicle. Following a specified pre-treatment time, they were placed in the swim tank for a 5-minute test session.

    • Scoring: The duration of immobility (floating with only minor movements to keep the head above water) was recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[1]

2. Olfactory Bulbectomy Model (Rat)

This model is used to induce behavioral and neurochemical changes in rats that are reminiscent of depressive symptoms in humans.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Surgery: Rats underwent a surgical procedure to bilaterally remove the olfactory bulbs. Sham-operated rats underwent the same surgical procedure without the removal of the bulbs.

    • Recovery: A recovery period of at least two weeks was allowed post-surgery.

    • Treatment: Following recovery, rats were chronically treated with this compound, paroxetine, or vehicle.

    • Behavioral Testing: Hyperactivity in a novel environment (open field test) and changes in emotionality scores were assessed. A reversal of the surgery-induced hyperactivity and a reduction in emotionality scores by the test compound are considered indicative of antidepressant activity.[1]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows of the preclinical studies.

DSP1053_Mechanism DSP1053 This compound SERT Serotonin Transporter (SERT) DSP1053->SERT Inhibits HT1A_Autoreceptor 5-HT1A Autoreceptor DSP1053->HT1A_Autoreceptor Partial Agonist HT1A_Postsynaptic Postsynaptic 5-HT1A Receptor DSP1053->HT1A_Postsynaptic Partial Agonist Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Mediates Increased_Serotonin Increased Synaptic Serotonin SERT->Increased_Serotonin Inhibition leads to Presynaptic_Neuron Presynaptic Serotonergic Neuron Serotonin_Release Serotonin Release Presynaptic_Neuron->Serotonin_Release Regulates Synaptic_Cleft Synaptic Cleft Synaptic_Cleft->SERT Serotonin binds to Postsynaptic_Neuron Postsynaptic Neuron Neuronal_Firing Decreased Neuronal Firing HT1A_Autoreceptor->Neuronal_Firing Activation leads to HT1A_Autoreceptor->Increased_Serotonin Partial agonism may accelerate desensitization, promoting serotonin release Antidepressant_Effect Antidepressant Effect HT1A_Postsynaptic->Antidepressant_Effect Leads to Serotonin_Release->Synaptic_Cleft Releases Serotonin into Serotonin_Reuptake->Presynaptic_Neuron Back into Neuronal_Firing->Serotonin_Release Reduces Increased_Serotonin->HT1A_Postsynaptic Activates

Caption: Proposed signaling pathway of this compound.

FST_Workflow Start Start Day1 Day 1: Pre-test Session (15 min swim) Start->Day1 Day2 Day 2: Drug Administration (this compound, Paroxetine, or Vehicle) Day1->Day2 Test Test Session (5 min swim) Day2->Test Measure Measure Immobility Time Test->Measure End End Measure->End

Caption: Experimental workflow for the Forced Swim Test.

OBX_Workflow Start Start Surgery Olfactory Bulbectomy or Sham Surgery Start->Surgery Recovery 2-Week Recovery Period Surgery->Recovery Treatment Chronic Drug Administration (this compound, Paroxetine, or Vehicle) Recovery->Treatment Testing Behavioral Testing (Open Field, Emotionality) Treatment->Testing End End Testing->End

Caption: Experimental workflow for the Olfactory Bulbectomy Model.

Conclusion: A Preclinical Promise Unfulfilled

The preclinical data for this compound suggested a promising profile for a fast-acting antidepressant. Its dual mechanism targeting both serotonin reuptake and 5-HT1A receptors was hypothesized to accelerate the therapeutic response compared to traditional SSRIs. The animal model data appeared to support this hypothesis, showing a quicker onset of antidepressant-like effects than paroxetine.

However, the journey from a promising preclinical candidate to an approved therapeutic is fraught with challenges. The absence of publicly available clinical data for this compound, and its apparent discontinuation from development, underscores the high attrition rate in psychiatric drug discovery. While the reasons for this discontinuation are not public, potential factors could include an unfavorable pharmacokinetic profile in humans, unforeseen safety or tolerability issues in the Phase I trial, or a lack of commercial viability.

For researchers and drug development professionals, the case of this compound serves as a critical reminder of the limitations of preclinical models and the paramount importance of robust clinical validation. While innovative mechanisms of action continue to be explored, the ultimate measure of success lies in demonstrating clear, clinically meaningful benefits to patients in well-controlled trials. The continued development of truly fast-acting and effective antidepressants remains a significant unmet need in the treatment of major depressive disorder.

References

DSP-1053 Side Effect Profile: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the novel antidepressant DSP-1053's preclinical side effect profile in comparison to established treatments for major depressive disorder, including paroxetine, vilazodone, and vortioxetine. This guide synthesizes available data to inform future clinical trial design and research direction.

Introduction

This compound is an investigational drug candidate identified as a potent serotonin transporter (SERT) inhibitor and a partial agonist of the 5-HT1A receptor, a mechanism of action suggesting potential for rapid-acting antidepressant effects.[1][2] Early preclinical studies have positioned this compound as a promising therapeutic agent with a potentially favorable side effect profile, particularly concerning gastrointestinal adverse events.[1][2] This guide provides a comparative analysis of this compound's preclinical side effect data against the established side effect profiles of three commonly prescribed antidepressants: paroxetine, vilazodone, and vortioxetine. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective to guide further investigation and clinical development of this compound.

Comparative Side Effect Profile

Quantitative data from preclinical studies for this compound and clinical trials for comparator drugs are summarized below. It is critical to note that the data for this compound is derived from animal models, and its side effect profile in humans has not yet been publicly disclosed from the completed Phase 1 clinical trial (NCT01774747).

Side EffectThis compound (Preclinical)Paroxetine (Clinical)Vilazodone (Clinical)Vortioxetine (Clinical)
Nausea Lower incidence of vomiting episodes with multiple treatments compared to paroxetine in animal models.[1][2]3.5% (in a postmarketing surveillance study of controlled-release formulation)[3]26%[4]21-32%
Diarrhea Data not availableStatistically significant difference compared to placebo.[5]31%[4]7-10%
Headache Data not availableNot reported as significantly different from placebo in one study.[5]13%[4]Data not available
Somnolence/Drowsiness Data not available2.7% (in a postmarketing surveillance study of controlled-release formulation)[3]Data not availableData not available
Sweating Data not availableStatistically significant difference compared to placebo.[5]Data not availableData not available

Experimental Protocols

A summary of the methodologies for the key experiments cited is provided below to offer context for the presented data.

This compound: Preclinical Emesis Model
  • Study Design: The emetic potential of this compound was compared to paroxetine in rats and Suncus murinus (shrews).

  • Methodology: Animals were administered single and multiple doses of this compound or paroxetine. The number of vomiting episodes was observed and recorded.

  • Key Finding: While single administrations of both compounds induced emesis, multiple treatments with this compound, but not paroxetine, led to a decrease in the number of vomiting episodes, suggesting a potential for better gastrointestinal tolerability with chronic use.[1][2]

Paroxetine: Placebo-Controlled, Double-Blind Clinical Trial
  • Study Design: A six-week, randomized, double-blind, placebo-controlled study in outpatients with major unipolar depressive disorder.[5]

  • Methodology: 111 patients were enrolled, with 49 receiving paroxetine and 53 receiving a placebo. The dose of paroxetine was initiated at 20mg daily and could be titrated between 10mg and 50mg per day. Adverse events were recorded at each weekly assessment.[5]

  • Primary Outcome: Assessment of efficacy and tolerability of paroxetine.[5]

Vilazodone: Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial
  • Study Design: An 8-week, randomized, double-blind, placebo-controlled study in adult patients with a DSM-IV-TR diagnosis of Major Depressive Disorder (MDD).[4]

  • Methodology: 481 adult patients with MDD were randomized to receive either vilazodone (titrated to 40 mg/day) or a placebo. Adverse events were systematically collected throughout the study.[4]

  • Primary Efficacy Endpoint: Change in the Montgomery-Asberg Depression Rating Scale (MADRS) total score from baseline.[4]

Vortioxetine: Meta-Analysis of Randomized, Placebo-Controlled Trials
  • Study Design: A meta-analysis of 12 short-term (6-12 weeks), randomized, placebo-controlled clinical trials.

  • Methodology: Data from trials comparing vortioxetine with placebo and/or another antidepressant in patients with MDD were included. Safety was assessed via reported adverse effects.

  • Primary Outcome Measures: The mean change in total scores on the 24-item Hamilton Rating Scale for Depression (HAM-D) and the Montgomery–Åsberg Depression Rating Scale (MADRS) from baseline.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical clinical trial workflow for an antidepressant.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits 5-HT1A_auto 5-HT1A Autoreceptor This compound->5-HT1A_auto Partial Agonist Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin (5-HT) Serotonin_vesicle->Serotonin_synapse Serotonin_synapse->SERT Reuptake Serotonin_synapse->5-HT1A_auto Binds 5-HT1A_post Postsynaptic 5-HT1A Receptor Serotonin_synapse->5-HT1A_post Binds Signal_transduction Signal Transduction (Antidepressant Effect) 5-HT1A_post->Signal_transduction

Caption: Mechanism of Action of this compound

Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (e.g., MADRS, HAM-D) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Drug vs. Placebo/Comparator) Randomization->Treatment Follow-up Follow-up Assessments (Efficacy and Safety) Treatment->Follow-up Analysis Data Analysis Follow-up->Analysis

References

DSP-1053: A Comparative Analysis of its Binding Affinity for the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DSP-1053's binding affinity for the serotonin transporter (SERT) against other prominent SERT inhibitors. The information is supported by experimental data to facilitate informed evaluation and research decisions.

This compound is a novel investigational agent that has demonstrated potent inhibition of the serotonin transporter. Understanding its binding affinity in comparison to established selective serotonin reuptake inhibitors (SSRIs) and other SERT-targeting compounds is crucial for elucidating its pharmacological profile and potential therapeutic advantages.

Comparative Binding Affinity of SERT Inhibitors

The binding affinity of a compound for its target is a key determinant of its potency. This is often expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values for this compound and other selected SERT inhibitors at the human serotonin transporter (hSERT).

CompoundClassKi (nmol/L) for human SERT
This compound Investigational 1.02 ± 0.06 [1][2]
ParoxetineSSRI0.183 ± 0.008[1]
EscitalopramSSRI4[3]
CitalopramSSRI4[3]
SertralineSSRI28[3]
ImipramineTricyclic Antidepressant (TCA)2.36 ± 0.04[1]

Note: Ki values can vary between studies due to different experimental conditions. The data presented for this compound, Paroxetine, and Imipramine are from the same study, allowing for a direct comparison.[1]

As the data indicates, this compound exhibits a high binding affinity for the human serotonin transporter, with a Ki value of 1.02 nmol/L.[1][2][4] In the same series of experiments, its affinity was found to be lower than that of paroxetine but higher than that of the tricyclic antidepressant imipramine.[1]

Experimental Protocol: Radioligand Binding Assay for SERT Affinity

The determination of Ki values for SERT inhibitors is typically achieved through a competitive radioligand binding assay. The following is a generalized protocol based on methods used for assessing SERT binding affinity.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the serotonin transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Radioligand: [3H]citalopram, a high-affinity radiolabeled ligand for SERT.

  • Source of SERT: Membranes from cells expressing human SERT (e.g., HEK293 cells) or brain tissue homogenates.[5][6]

  • Test Compounds: this compound and other SERT inhibitors of interest.

  • Assay Buffer: Tris-based buffer with appropriate salts.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation:

    • Cells expressing SERT or brain tissue are homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes containing the transporters.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • A fixed concentration of the radioligand ([3H]citalopram) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to SERT.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Below is a diagram illustrating the workflow of a typical radioligand binding assay.

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis SERT_Source SERT Source (e.g., Cell Membranes) Incubation Incubation (SERT + Radioligand + Test Compound) SERT_Source->Incubation Radioligand Radioligand ([3H]citalopram) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis IC50 Determination & Ki Calculation Quantification->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay for SERT.

Signaling Pathway Context

This compound, like other SERT inhibitors, exerts its primary effect by blocking the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The diagram below illustrates this fundamental mechanism of action.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT SERT Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors Serotonin_Synapse->Postsynaptic_Receptor Binding & Signaling DSP1053 This compound DSP1053->SERT Inhibition

Caption: Mechanism of action of a SERT inhibitor like this compound.

References

A Comparative Analysis of DSP-1053 in a Preclinical Juvenile Rat Model of Depression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the findings from the DSP-1053 juvenile rat study. It offers an objective look at the compound's performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Executive Summary

This compound is a novel investigational compound with a dual mechanism of action, functioning as both a serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor.[1][2] Preclinical studies in juvenile rats suggest that this unique pharmacological profile may offer a faster onset of antidepressant-like effects and a more favorable side-effect profile compared to traditional selective serotonin reuptake inhibitors (SSRIs) like paroxetine.[1][2] While direct replication studies of the primary this compound research are not publicly available, this guide compares its findings with data from studies on other relevant antidepressants in similar preclinical models.

Comparative Efficacy in Preclinical Models

The antidepressant potential of this compound was primarily evaluated using the Forced Swim Test (FST) and the Olfactory Bulbectomy (OBX) model in juvenile rats.

Forced Swim Test (FST)

The FST is a widely used behavioral model to screen for antidepressant efficacy. A reduction in the duration of immobility is indicative of an antidepressant-like effect.

In the juvenile rat FST, this compound demonstrated a significantly faster onset of action compared to paroxetine. A 2-week administration of this compound was sufficient to significantly reduce immobility time, whereas paroxetine required 3 weeks to achieve a similar effect.[1][2]

CompoundDoseTreatment DurationOutcome (vs. Vehicle)Reference
This compound 1 mg/kg2 weeksSignificant reduction in immobility time[1][2]
Paroxetine 3 and 10 mg/kg2 weeksNo significant change in immobility time[1][2]
Paroxetine 3 and 10 mg/kg3 weeksSignificant reduction in immobility time[1][2]
Fluoxetine 1.0 and 2.0 mg/kg21 daysSignificant reduction in immobility time[3]
Olfactory Bulbectomy (OBX) Model

The OBX model in rats is another established paradigm for screening antidepressant drugs, with hyperactivity and increased emotionality in a novel environment being key behavioral indicators that are reversed by effective antidepressants.

This compound also showed a rapid onset of action in this model. After just one week of administration, this compound reduced both emotional scores and activity in the open field. Paroxetine, in contrast, required two weeks of treatment to produce similar beneficial effects.[1][2]

CompoundTreatment DurationOutcome (vs. Vehicle)Reference
This compound 1 weekReduction in emotional scores and open-field activity[1][2]
Paroxetine 1 weekNo significant change[1][2]
Paroxetine 2 weeksReduction in emotional scores and open-field activity[1][2]

Side-Effect Profile: A Look at Nausea and Emesis

A common and undesirable side effect of SSRIs is nausea and vomiting. The study on this compound investigated its propensity to cause emesis-like behavior in rats using the Conditioned Taste Aversion (CTA) test and direct observation of vomiting episodes.

While a single administration of this compound did induce vomiting, repeated treatment led to a decrease in the number of emetic episodes. This was not observed with paroxetine, suggesting a potential for better tolerability with chronic use of this compound.[1][2]

CompoundTreatmentOutcomeReference
This compound Single administrationInduced emesis[1]
This compound Multiple administrationsDecreased number of vomiting episodes[1][2]
Paroxetine Multiple administrationsNo decrease in vomiting episodes[1]

Experimental Protocols

Forced Swim Test (FST)
  • Apparatus: A cylindrical container (40 cm high, 18 cm in diameter) is filled with water (25°C) to a depth of 15 cm.

  • Procedure:

    • Pre-test (Day 1): Rats are placed in the water cylinder for a 15-minute session. This initial exposure induces a state of "behavioral despair" characterized by immobility.

    • Test (Day 2): 24 hours after the pre-test, rats are again placed in the water for a 5-minute session. The duration of immobility (making only the necessary movements to keep the head above water) is recorded.

  • Drug Administration: Test compounds or vehicle are administered at specified times and durations prior to the test session.

Olfactory Bulbectomy (OBX) Model
  • Procedure:

    • Surgery: Under anesthesia, the olfactory bulbs of the rats are surgically removed. Sham-operated animals undergo the same procedure without the removal of the bulbs.

    • Recovery: Animals are allowed a recovery period of at least two weeks.

    • Behavioral Testing: Following recovery, animals are placed in a novel open-field arena, and behaviors such as hyperactivity and emotionality (e.g., defecation, grooming) are scored.

  • Drug Administration: Chronic administration of test compounds or vehicle is initiated after the recovery period and continues throughout the behavioral testing phase.

Conditioned Taste Aversion (CTA) Test
  • Procedure:

    • Habituation: Rats are water-deprived and then habituated to drinking from two bottles, one with plain water and one with a novel-tasting, non-caloric solution (e.g., saccharin).

    • Conditioning: On the conditioning day, rats are presented with the novel-tasting solution and then injected with the test compound or a substance known to induce nausea (e.g., lithium chloride).

    • Test: After a period, the rats are again given the choice between plain water and the novel-tasting solution. Aversion to the novel solution is measured as a percentage of total fluid intake.

  • Rationale: This test assesses the potential of a compound to induce gastrointestinal malaise, which the animal learns to associate with the novel taste.

Visualizing the Mechanisms and Workflows

DSP1053_Signaling_Pathway DSP1053 This compound SERT Serotonin Transporter (SERT) DSP1053->SERT Inhibits HT1A 5-HT1A Receptor (Presynaptic) DSP1053->HT1A Partially Activates Reuptake Inhibition of Serotonin Reuptake Agonism Partial Agonism SynapticCleft Synaptic Cleft Increased5HT Increased Synaptic Serotonin SynapticCleft->Increased5HT Leads to Serotonin Serotonin (5-HT) AntidepressantEffect Antidepressant Effect Increased5HT->AntidepressantEffect FST_Workflow start Start acclimation Acclimation Period start->acclimation drug_admin Drug/Vehicle Administration (Chronic) acclimation->drug_admin pre_test Day 1: Pre-Test (15 min swim) drug_admin->pre_test wait_24h 24-hour Interval pre_test->wait_24h test_session Day 2: Test Session (5 min swim) wait_24h->test_session data_analysis Record & Analyze Immobility Time test_session->data_analysis end End data_analysis->end Onset_of_Action_Comparison cluster_legend Timeline to Efficacy title Comparative Onset of Antidepressant Effect in Juvenile Rats (FST) DSP1053 This compound Week 1 Week 2 (Significant Effect) Paroxetine Paroxetine Week 1 Week 2 Week 3 (Significant Effect) a Faster Onset b Slower Onset

References

Evaluating the Clinical Potential of DSP-1053: A Preclinical Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

DSP-1053 is a novel investigational agent with a dual mechanism of action, targeting both the serotonin transporter (SERT) and the 5-HT1A receptor. This guide provides a comprehensive evaluation of its preclinical profile, comparing it with established antidepressants: paroxetine, a selective serotonin reuptake inhibitor (SSRI), and vilazodone and vortioxetine, which also exhibit multi-modal serotonergic activity. The following analysis of in vitro and in vivo preclinical data offers insights into the potential clinical differentiation of this compound.

Quantitative Preclinical Data Summary

The following tables summarize the key quantitative preclinical data for this compound and its comparators, providing a basis for evaluating their pharmacological and behavioral profiles.

Table 1: In Vitro Receptor and Transporter Binding Affinities (Ki, nM)

TargetThis compoundParoxetineVilazodoneVortioxetine
Human SERT 1.02[1][2][3][4]~0.1-10.11.6
Human 5-HT1A Receptor 5.05 (Partial Agonist)[2][3][4]>10000.215 (Agonist)
Human 5-HT3 Receptor >1000>1000>10003.7 (Antagonist)
Human 5-HT7 Receptor >1000>1000>100019 (Antagonist)
Human 5-HT1D Receptor >1000>1000>100054 (Antagonist)
Human 5-HT1B Receptor >1000>1000>100033 (Partial Agonist)
Histamine H1 Receptor 7.46~10>1000>1000

Table 2: In Vitro Functional Activity (IC50, nM)

TargetThis compoundParoxetineVilazodoneVortioxetine
Human SERT Inhibition 2.74[1][3][4]~10.25.4

Table 3: In Vivo Antidepressant-like Efficacy in Rodent Models

ModelThis compoundParoxetine
Rat Forced Swim Test Significant reduction in immobility after 2 weeks of administration (1 mg/kg)[1][3][4]Significant reduction in immobility after 3 weeks of administration (3 and 10 mg/kg)[1][3][4]
Rat Olfactory Bulbectomy Reduction in emotional scores and open field activity at 1 and 2 weeks of administration[1][3]Reduction in emotional scores and open field activity after 2 weeks of administration[1][3]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of the findings.

In Vitro Binding and Functional Assays

Receptor and Transporter Binding Affinity Studies: Binding affinities (Ki) of the test compounds for human serotonin transporter (SERT) and various serotonin receptor subtypes were determined using radioligand binding assays. Membranes from cells expressing the target receptor or transporter were incubated with a specific radioligand and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and the Ki value was calculated using the Cheng-Prusoff equation.

Serotonin Reuptake Inhibition Assay: The potency of the compounds to inhibit serotonin reuptake (IC50) was assessed using cells stably expressing the human SERT. Cells were incubated with [3H]5-HT and varying concentrations of the test compounds. The concentration of the compound that inhibited 50% of the [3H]5-HT uptake was determined.

In Vivo Behavioral Models of Depression

Forced Swim Test (Rat): The forced swim test is a widely used model to assess antidepressant-like activity. The protocol typically involves:

  • Apparatus: A cylindrical tank (e.g., 40 cm height, 18 cm diameter) filled with water (e.g., 25°C) to a depth that prevents the rat from touching the bottom or escaping.

  • Procedure: Rats are placed in the water-filled cylinder for a predetermined period (e.g., a 15-minute pre-test session followed by a 5-minute test session 24 hours later).

  • Measurement: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) during the test session is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

Olfactory Bulbectomy Model (Rat): This model is considered to have high predictive validity for antidepressant efficacy.

  • Procedure: The olfactory bulbs of anesthetized rats are surgically removed. Sham-operated animals undergo the same surgical procedure without the removal of the bulbs.

  • Behavioral Assessment: Following a recovery period (typically 2 weeks), animals are subjected to behavioral tests to assess depressive-like behaviors, such as hyperactivity in a novel environment (open field test) and cognitive deficits.

  • Measurement: In the open field test, the total distance traveled and the time spent in the center of the arena are measured. A reduction in the characteristic hyperactivity of bulbectomized rats by chronic antidepressant treatment is considered a positive effect.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and the experimental workflow for a key preclinical model.

DSP1053_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT 5HT Serotonin (5-HT) SERT->5HT Reuptake 5HT1A_auto 5-HT1A Autoreceptor 5HT1A_auto->SERT Negative Feedback (Inhibition of 5-HT release) 5HT1A_post Postsynaptic 5-HT1A Receptor 5HT->5HT1A_post Activation Neuronal_Signaling Downstream Neuronal Signaling 5HT1A_post->Neuronal_Signaling Modulation DSP1053 This compound DSP1053->SERT Inhibition DSP1053->5HT1A_auto Partial Agonism

Caption: Proposed mechanism of action of this compound.

Forced_Swim_Test_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Collection & Analysis Animals Rats Acclimation Acclimation Period Animals->Acclimation Apparatus Cylindrical Tank with Water Drug_Admin Chronic Drug Administration (e.g., this compound or Paroxetine) Acclimation->Drug_Admin Pre_Test Day 1: 15-min Pre-Test Swim Drug_Admin->Pre_Test Test Day 2: 5-min Test Swim Pre_Test->Test Recording Video Recording of Test Session Test->Recording Scoring Manual or Automated Scoring of Immobility Time Recording->Scoring Analysis Statistical Analysis (Comparison between groups) Scoring->Analysis

Caption: Workflow for the Rat Forced Swim Test.

Concluding Remarks

The preclinical data suggest that this compound is a potent serotonin reuptake inhibitor with significant partial agonist activity at the 5-HT1A receptor. This dual mechanism of action is hypothesized to contribute to a faster onset of antidepressant-like effects in vivo compared to the SSRI paroxetine. The binding profile of this compound appears to be relatively selective, with a notable affinity for the histamine H1 receptor, the clinical implications of which warrant further investigation.

Compared to other multi-modal antidepressants like vilazodone and vortioxetine, this compound shares the characteristic of combining SERT inhibition with direct serotonin receptor modulation. However, the specific combination and potency of these interactions differ, which may translate to distinct clinical profiles in terms of efficacy and side effects. For instance, vortioxetine's antagonism of 5-HT3 and 5-HT7 receptors is a key differentiator.

The faster onset of action observed in preclinical models with this compound is a promising feature, as a delayed therapeutic response is a significant limitation of current antidepressant therapies. Further clinical investigation is necessary to determine if these preclinical findings translate to human subjects and to fully characterize the safety and efficacy profile of this compound for the treatment of major depressive disorder.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for DSP-1053

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial operational and disposal information for the novel research compound DSP-1053. As a potent serotonin transporter (SERT) inhibitor and partial 5-HT1A receptor agonist, proper handling and disposal of this compound are paramount to ensure laboratory safety and environmental protection. This guide offers a framework for its management in a research setting.

Disclaimer: No official Safety Data Sheet (SDS) with specific disposal instructions for this compound is currently available. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals and information on related compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.

Chemical and Physical Properties of this compound

A clear understanding of the known properties of this compound is the first step in safe handling and disposal planning.

PropertyData
Chemical Name 6-(2-{4-[4-Bromo-3-(2-methoxyethoxy)benzyl]piperidin-1-yl}ethyl)-2,3-dihydro-4H-chromen-4-one benzenesulfonate
Molecular Formula C₃₂H₃₆BrNO₇S
Molecular Weight 674.60 g/mol
Appearance A crystalline solid
Mechanism of Action Potent Serotonin Transporter (SERT) inhibitor and partial 5-HT₁ₐ receptor agonist.
Purity Typically >99% for research-grade material.
Storage Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.

Experimental Protocols: Preparation of Stock Solutions

Proper preparation of solutions is critical for experimental accuracy and safety. The following are common solvents for this compound.

  • In Vitro:

    • DMSO: Soluble up to 100 mM.

  • In Vivo:

    • Vehicle 1 (for parenteral administration): 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. Solubility is at least 2.5 mg/mL.

    • Vehicle 2 (for parenteral administration): 10% DMSO, 90% (20% SBE-β-CD in saline). Solubility is at least 2.5 mg/mL.

    • Vehicle 3 (for oral administration): 10% DMSO, 90% corn oil. Solubility is at least 2.5 mg/mL.

When preparing solutions, always use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.

Proper Disposal Procedures for this compound

The disposal of this compound and its associated waste must be handled as hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.[1]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect unadulterated or expired solid this compound in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Waste" with the full chemical name.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container, preferably plastic.[2]

    • The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.[3]

    • Do not mix this compound waste with other incompatible waste streams.[1]

Step 2: Decontamination

  • Glassware and Equipment:

    • Rinse all contaminated glassware and equipment three times with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as hazardous liquid waste.[4]

    • After triple rinsing, glassware can typically be washed with soap and water.

  • Work Surfaces:

    • Decontaminate benches and fume hood surfaces where this compound was handled with a suitable solvent and then wipe clean.

Step 3: Storage of Waste

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[5]

  • Ensure all waste containers are tightly sealed when not in use.[3]

  • Provide secondary containment for all liquid waste containers to prevent spills.[1]

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for your hazardous waste.[4]

  • Have all necessary paperwork, including a hazardous waste tag or manifest, completed as per your institution's requirements.[2]

Mandatory Visualizations

Logical Workflow for this compound Disposal

cluster_prep Preparation & Use cluster_waste Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Handling use Experimental Use start->use spill Accidental Spill start->spill unwanted_product Unused/Expired this compound start->unwanted_product solid_waste Solid Waste (Contaminated PPE, etc.) use->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) use->liquid_waste solid_container Labeled Solid Waste Container spill->solid_container Clean-up Debris solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container unwanted_product->solid_container saa Satellite Accumulation Area solid_container->saa liquid_container->saa ehs EHS Pickup saa->ehs end Proper Disposal Facility ehs->end

Caption: Decision workflow for the safe disposal of this compound.

Signaling Pathway of this compound

DSP1053 This compound SERT Serotonin Transporter (SERT) DSP1053->SERT Inhibits HT1A 5-HT1A Receptor DSP1053->HT1A Partial Agonist Reuptake Serotonin Reuptake SERT->Reuptake Mediates Signaling Postsynaptic Signaling HT1A->Signaling Synaptic5HT Synaptic Serotonin Synaptic5HT->HT1A Activates Synaptic5HT->Reuptake

Caption: Mechanism of action of this compound.

References

Essential Safety and Logistical Information for Handling DSP-1053

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical guidance on the safe handling, storage, and disposal of DSP-1053, a potent serotonin transporter (SERT) inhibitor and partial 5-HT1A receptor agonist. Adherence to these protocols is essential to ensure laboratory safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form, appropriate personal protective equipment must be worn to prevent inhalation, skin, and eye contact.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable.
Eye/Face Protection Safety glasses with side shields or gogglesEnsure full coverage to prevent splashes or dust from entering the eyes.
Skin and Body Protection Laboratory coatA standard lab coat is required to protect against incidental skin contact.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.

Handling:
  • Avoid Dust Formation : When working with the powdered form, handle it carefully to minimize the creation of dust.

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1].

  • Avoid Contact : Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.

  • Hygiene : Wash hands thoroughly after handling the compound[2]. Do not eat, drink, or smoke in the laboratory[2].

Storage:
  • Short-term Storage (up to 1 month) : Store the stock solution at -20°C[3].

  • Long-term Storage (up to 6 months) : For longer periods, store the stock solution at -80°C[3].

  • Container : Keep the container tightly closed in a dry and well-ventilated place.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Unused Compound : Dispose of as hazardous chemical waste. Do not allow it to enter drains or watercourses.

  • Contaminated Materials : Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should also be treated as hazardous waste and disposed of accordingly.

Experimental Protocols

Preparation of a Stock Solution

For in vivo experiments, this compound can be prepared in a vehicle solution. The following is an example protocol for solubilizing the compound:

  • Prepare a stock solution of this compound in DMSO.

  • For the working solution, the following solvent system can be used: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[3].

  • To prepare 1 mL of the working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL[3].

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[3].

It is recommended to prepare the working solution fresh on the day of the experiment.

Mechanism of Action: Signaling Pathway

This compound exerts its effects through a dual mechanism involving the serotonin transporter (SERT) and the 5-HT1A receptor. This is depicted in the following signaling pathway diagram.

DSP1053_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake 5HT1A_Receptor 5-HT1A Receptor Serotonin->5HT1A_Receptor Binds to Downstream_Signaling Downstream Signaling (e.g., inhibition of adenylyl cyclase) 5HT1A_Receptor->Downstream_Signaling Activates DSP1053 This compound DSP1053->SERT Inhibits DSP1053->5HT1A_Receptor Partial Agonist

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.